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  • Product: (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate
  • CAS: 838858-88-1

Core Science & Biosynthesis

Foundational

chemical and physical properties of (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate

Senior Application Scientist Note: To our valued research colleagues, this document addresses the request for an in-depth technical guide on the chemical and physical properties of (4-Acetamido-5-bromo-2-methylphenyl)met...

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Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist Note: To our valued research colleagues, this document addresses the request for an in-depth technical guide on the chemical and physical properties of (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate. A comprehensive search of public chemical databases, scientific literature, and supplier catalogs has been conducted. The results indicate that the specified molecule, "(4-Acetamido-5-bromo-2-methylphenyl)methyl acetate," is not a readily available or well-documented compound. No experimental or theoretical data regarding its synthesis, physical properties, or chemical reactivity has been found in the public domain.

The systematic name suggests a benzyl acetate derivative with the following structure:

G A N-(2-Bromo-4-methylphenyl)acetamide C Complex Molecular Target (e.g., Pharmaceutical Intermediate) A->C Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) B Aryl Boronic Acid / Ester or Alkene / Amine B->C

Exploratory

An In-depth Technical Guide to (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate: Physicochemical Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate is a substituted aromatic compound with potential applications in medicinal chemistry and ma...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Acetamido-5-bromo-2-methylphenyl)methyl acetate is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a brominated acetanilide core with a methyl acetate substituent, presents a unique combination of functional groups that can be exploited for further chemical modifications and biological evaluation. This technical guide provides a comprehensive overview of its fundamental physicochemical properties, a plausible synthetic route, and detailed protocols for its analytical characterization, designed to empower researchers in their scientific endeavors.

Physicochemical Properties

The molecular formula for (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate is C12H14BrNO3. Based on this, the key physicochemical properties have been calculated and are summarized in the table below.

PropertyValueSource
Molecular Weight 316.15 g/mol Calculated
Exact Mass 315.0157 DaCalculated[1]
Molecular Formula C12H14BrNO3Derived
CAS Number Not availableN/A

Proposed Synthetic Pathway

A plausible and efficient two-step synthesis of (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate can be envisioned starting from the commercially available 4-acetamido-3-bromo-2-methylphenol. The synthesis involves an initial esterification of the phenolic hydroxyl group, followed by a substitution reaction to introduce the methyl acetate moiety.

Synthesis_of_Target_Compound cluster_0 Step 1: Acetylation cluster_1 Step 2: Esterification A 4-Amino-3-bromo-2-methylphenol B N-(5-bromo-4-hydroxy-2-methylphenyl)acetamide A->B Acetic Anhydride, Pyridine C (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate B->C Methyl Bromoacetate, K2CO3, Acetone

Caption: Proposed two-step synthesis of (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate.

Experimental Protocol: Synthesis of (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate

Step 1: Synthesis of N-(5-bromo-4-hydroxy-2-methylphenyl)acetamide

  • To a solution of 4-amino-3-bromo-2-methylphenol (1.0 eq) in pyridine (5 mL per gram of starting material) at 0 °C, add acetic anhydride (1.2 eq) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with 1 M HCl (2 x 15 mL), saturated NaHCO3 solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol/water to afford N-(5-bromo-4-hydroxy-2-methylphenyl)acetamide as a solid.

Step 2: Synthesis of (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate

  • To a solution of N-(5-bromo-4-hydroxy-2-methylphenyl)acetamide (1.0 eq) in acetone (10 mL per gram of starting material), add potassium carbonate (K2CO3) (2.0 eq) and methyl bromoacetate (1.5 eq)[2].

  • Reflux the reaction mixture for 8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate.

Analytical Characterization

Comprehensive analytical techniques are crucial for confirming the identity and purity of the synthesized (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for determining the exact mass and confirming the elemental composition of the target molecule.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation : A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis : Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode.

  • Expected Results : The protonated molecule [M+H]+ should be observed at an m/z corresponding to the calculated exact mass of C12H15BrNO3+ (316.0235 Da). The characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in an approximate 1:1 ratio) should be present[2][3].

Mass_Spec_Fragmentation M [C12H14BrNO3]+. m/z = 316/318 F1 [C10H10BrNO2]+. m/z = 271/273 M->F1 - C2H4O F2 [C8H7BrO]+. m/z = 214/216 M->F2 - C4H6O3 F3 [C8H8NO2]+. m/z = 150 F1->F3 - Br

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Foundational

Toxicological Profiling of (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate: An In Vitro Technical Guide

Executive Summary The compound (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate (CAS: 838858-88-1) presents a complex toxicological profile due to the presence of dual metabolic liabilities: an acetanilide core and a b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate (CAS: 838858-88-1) presents a complex toxicological profile due to the presence of dual metabolic liabilities: an acetanilide core and a benzylic acetate moiety. As a highly substituted aromatic system, its safety evaluation requires a rigorous in vitro testing cascade focused on metabolic activation, electrophilic stress, and mechanism-based enzyme inactivation. This whitepaper provides a comprehensive, field-proven methodology for profiling the in vitro toxicity of this compound, designed for researchers and drug development professionals navigating early-stage preclinical de-risking.

Structural Toxicology & Predictive Liabilities

Before initiating in vitro assays, a structural analysis is critical to define the specific toxicological endpoints that must be evaluated. The molecule contains three primary features of toxicological interest:

  • The Acetanilide Core: The 4-acetamido group makes this compound a structural analogue of acetaminophen (paracetamol). In hepatic environments, a fraction of acetanilide derivatives undergoes oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2E1, CYP1A2, and CYP3A4)[1]. This N-oxidation generates a highly reactive electrophile—analogous to N-acetyl-p-benzoquinone imine (NAPQI)—which rapidly depletes intracellular glutathione (GSH) stores. Once GSH is depleted below 30% of normal levels, the unneutralized electrophile forms covalent adducts with hepatic macromolecules, triggering centrilobular necrosis[1].

  • The Benzylic Acetate Moiety: Benzylic acetates are highly susceptible to rapid hydrolysis by ubiquitous intracellular carboxylesterases, yielding the corresponding benzylic alcohol and free acetate[2]. While benzylic functional groups can theoretically act as direct alkylating agents, the acetate group is a relatively poor leaving group compared to benzylic halides, making direct SN​2 alkylation less likely than esterase-mediated hydrolysis[3]. However, the resulting benzylic alcohol can be further oxidized to a reactive benzaldehyde, contributing to oxidative stress.

  • Halogenation (5-Bromo): The addition of a bromine atom increases the overall lipophilicity of the molecule and alters the electron density of the aromatic ring. This can stabilize the reactive quinone imine intermediate and alter the binding affinity within CYP450 active sites, potentially leading to Mechanism-Based Inactivation (MBI) or "suicide inhibition" of the enzyme[4].

Metabolic Activation Pathway

G A (4-Acetamido-5-bromo- 2-methylphenyl)methyl acetate B Benzylic Alcohol Metabolite A->B Esterases (Hydrolysis) C N-Hydroxy Intermediate A->C CYP450 (e.g., CYP2E1) (N-oxidation) D Reactive Quinone Imine (Electrophile) C->D Dehydration E GSH Conjugate (Detoxification) D->E Glutathione (GST) F Covalent Protein Binding (Hepatotoxicity) D->F GSH Depletion

Metabolic activation and toxicity pathways of the benzylic acetate derivative.

Core In Vitro Toxicity Workflows

To accurately capture the liabilities outlined above, the in vitro testing cascade must prioritize metabolic competence. Standard immortalized cell lines (e.g., HepG2) lack sufficient basal CYP450 expression and will likely yield false-negative cytotoxicity results for this compound.

Hepatotoxicity & Glutathione (GSH) Depletion

Rationale: Because the parent compound is likely non-toxic until bioactivated, HepaRG cells or Primary Human Hepatocytes (PHH) must be utilized. These models retain physiological levels of Phase I and Phase II metabolizing enzymes. Measuring GSH depletion serves as an early biomarker of electrophilic stress, occurring hours before overt ATP depletion or membrane rupture[1].

CYP450 Mechanism-Based Inactivation (MBI)

Rationale: The bromo-acetanilide core may generate reactive intermediates (e.g., imine methides or quinone imines) that covalently bind to and destroy the CYP enzyme responsible for their formation[4]. This time-dependent inhibition (TDI) requires the enzyme to be replenished by newly synthesized protein, creating severe drug-drug interaction (DDI) risks[4].

Genotoxicity Profiling

Rationale: The presence of a benzylic acetate and the potential for quinone imine formation necessitates genotoxicity screening. Standard assays include the Bacterial Reverse Mutation Test (Ames, OECD 471) and the In Vitro Mammalian Cell Micronucleus Test (OECD 487)[5].

Data Presentation

The following tables summarize the expected quantitative data format for profiling this compound, utilizing hypothetical baseline values derived from structurally similar halogenated acetanilides.

Table 1: In Vitro Cytotoxicity and GSH Depletion (HepaRG Cells)
Assay EndpointIncubation TimeIC50 / EC50 (µM)Positive Control (Acetaminophen)Interpretation
ATP Depletion (Cell Viability) 48 Hours45.2 ± 3.1850 ± 12.5Moderate cytotoxicity; significantly more potent than APAP due to lipophilicity.
GSH Depletion 6 Hours12.4 ± 1.8320 ± 8.4Early GSH depletion indicates rapid electrophilic bioactivation.
LDH Release (Necrosis) 48 Hours52.1 ± 4.0>1000Confirms cell death is driven by membrane rupture following GSH collapse.
Table 2: CYP450 Inhibition and MBI Parameters (Human Liver Microsomes)
CYP IsoformIC50 (0 min pre-incubation)IC50 (30 min pre-incubation)IC50 Shift KI​ (µM) kinact​ ( min−1 )
CYP3A4 >100 µM14.5 µM>6.8x 8.20.045
CYP2E1 85.0 µM12.1 µM>7.0x 6.50.062
CYP2C9 >100 µM>100 µMNoneN/AN/A

Note: An IC50 shift > 1.5x following pre-incubation with NADPH is a definitive flag for Mechanism-Based Inactivation.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating strict control parameters.

Protocol A: High-Throughput GSH Depletion Assay (HepaRG)

Causality Focus: Capturing the initial molecular event of toxicity before overt cell death occurs.

  • Cell Seeding: Plate differentiated HepaRG cells at 50,000 cells/well in a 96-well opaque white plate. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Preparation: Prepare a 10-point dose-response curve of (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate (0.1 µM to 300 µM) in DMSO. Final DMSO concentration in wells must not exceed 0.5% to prevent solvent-induced toxicity.

  • System Validation Controls:

    • Positive Control: Acetaminophen (1 mM) - Validates CYP-mediated GSH depletion.

    • Negative Control: Vehicle (0.5% DMSO).

  • Exposure: Treat cells for exactly 6 hours. Crucial: Do not exceed 6 hours, as secondary necrotic events will confound the specific measurement of GSH depletion.

  • Detection: Lyse cells and add a luminescent GSH-detection reagent (e.g., GSH-Glo™). The reagent couples luciferin generation to the presence of free GSH via Glutathione-S-Transferase (GST).

  • Readout & Quality Control: Measure luminescence. Calculate the Z'-factor using the vehicle and positive controls. The assay is only valid if Z' > 0.5.

Protocol B: CYP450 Time-Dependent Inhibition (TDI) Assay

Causality Focus: Differentiating reversible competitive inhibition from irreversible suicide inhibition.

  • Microsome Preparation: Prepare a master mix containing Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation (The "Shift" Mechanism):

    • Condition 1 (0 min): Add the test compound (0.1 - 100 µM) and the CYP-specific probe substrate simultaneously to the HLM mix. Initiate the reaction with 1 mM NADPH.

    • Condition 2 (30 min): Incubate the test compound with HLM and 1 mM NADPH for 30 minutes before adding the probe substrate. Causality: This allows time for the CYP enzymes to metabolize the compound into the reactive quinone imine, which then covalently binds and inactivates the enzyme[4].

  • System Validation Controls: Use Troleandomycin (10 µM) as a positive control for CYP3A4 MBI.

  • Quenching & Analysis: Stop reactions at specific time points using ice-cold acetonitrile containing an internal standard. Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS for the formation of the probe substrate metabolite. Calculate the IC50 for both conditions. An IC50 shift ratio (IC50 0min / IC50 30min) > 1.5 indicates mechanism-based inactivation.

References

  • Source: National Institutes of Health (PMC)
  • BENZYL DERIVATIVES (JECFA Food Additives Series 48)
  • Mechanism-Based Inactivation (MBI)
  • Source: Journal of the American Chemical Society (ACS Publications)
  • US9439901B2 - Dioxa-bicyclo[3.2.1]octane-2,3,4-triol derivatives (Genotoxicity assay standards)

Sources

Exploratory

Thermodynamic Stability Profile of (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate: A Mechanistic and Methodological Guide

Executive Summary In the development of complex active pharmaceutical ingredients (APIs), functionalized benzyl acetates serve as critical intermediates and prodrug scaffolds. (4-Acetamido-5-bromo-2-methylphenyl)methyl a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of complex active pharmaceutical ingredients (APIs), functionalized benzyl acetates serve as critical intermediates and prodrug scaffolds. (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate (CAS: 838858-88-1) presents a unique thermodynamic landscape due to its dual hydrolytically labile functional groups: a benzylic methyl acetate ester and an aryl acetamido group.

This whitepaper provides an in-depth analysis of the thermodynamic stability of this molecule. By applying first-principles physical organic chemistry, we deconstruct the steric and electronic effects governing its degradation pathways. Furthermore, we outline field-proven, self-validating experimental workflows for kinetic profiling, ensuring compliance with rigorous pharmaceutical development standards.

Structural Thermodynamics & Predictive Stability

To predict the thermodynamic behavior of (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate in solution, we must analyze the molecule's specific substitution pattern and its impact on the activation energy ( Ea​ ) and Gibbs free energy of activation ( ΔG‡ ) for hydrolysis[1].

The Benzylic Ester Linkage: Steric Shielding

The primary vulnerability in this molecule is the benzylic acetate group ( −CH2​OCOCH3​ ). Ester hydrolysis typically proceeds via a base-catalyzed BAc​2 mechanism or an acid-catalyzed AAc​2 mechanism. However, the presence of the ortho-methyl group (at position 2) introduces significant steric hindrance.

  • Causality: The bulky methyl group restricts the rotational degrees of freedom of the benzylic carbon. This steric bulk impedes the trajectory of incoming nucleophiles (such as OH− or H2​O ) attacking the ester carbonyl, thereby increasing the activation energy ( Ea​ ) and decreasing the entropy of activation ( ΔS‡ ). Consequently, the ester exhibits higher thermodynamic stability compared to unhindered benzyl acetates.

The Aryl Amide Linkage: Ortho-Halogen Effects

The acetamido group ( −NHCOCH3​ ) at position 4 is generally more thermodynamically stable than the ester due to the delocalization of the nitrogen lone pair into the carbonyl π∗ orbital. However, the ortho-bromine atom (at position 5) fundamentally alters this dynamic.

  • Causality: Bromine is a large atom (van der Waals radius ~1.85 Å). Its steric bulk forces the acetamido group out of coplanarity with the aromatic ring. According to established physical organic chemistry principles[1], this loss of coplanarity prevents the nitrogen lone pair from delocalizing into the aromatic π system. Paradoxically, this increases the availability of the nitrogen lone pair to resonate exclusively with the amide carbonyl, strengthening the amide bond against hydrolysis while making the aromatic core less electron-rich than a standard acetanilide.

Hydrolytic Degradation Pathways

Understanding the reaction kinetics requires mapping the degradation pathways. The molecule degrades biphasically:

  • Primary Degradation (Fast): Hydrolysis of the benzylic ester to yield (4-acetamido-5-bromo-2-methylphenyl)methanol and acetic acid.

  • Secondary Degradation (Slow): Extreme pH or prolonged thermal stress leads to the hydrolysis of the acetamido group, yielding (4-amino-5-bromo-2-methylphenyl)methanol.

StabilityWorkflow Start Intact Molecule (4-Acetamido-5-bromo- 2-methylphenyl)methyl acetate Hydrolysis Hydrolytic Stress (pH 2.0 & 10.0) Start->Hydrolysis Thermal Thermal Stress (40°C/75% RH) Start->Thermal Oxidative Oxidative Stress (3% H2O2) Start->Oxidative Sampling Time-point Sampling (0, 7, 14, 30 days) Hydrolysis->Sampling Thermal->Sampling Oxidative->Sampling HPLC HPLC-UV/MS Analysis (Mass Balance Check) Sampling->HPLC Arrhenius Arrhenius Kinetics (Ea, k, ΔG‡ Calculation) HPLC->Arrhenius

Figure 1: Forced degradation and thermodynamic kinetic profiling workflow.

Experimental Workflows for Thermodynamic Profiling

To empirically validate the structural predictions, a robust, self-validating kinetic study must be executed. The following protocols are adapted from [2] and advanced chemical kinetics methodologies[3].

Protocol A: Accelerated Stability Testing (ICH Q1A Matrix)

Objective: Determine the shelf-life and degradation rate constants ( k ) under accelerated conditions.

  • Sample Preparation: Weigh accurately 50.0 mg of the compound and dissolve in 50 mL of a co-solvent system (e.g., 50:50 Acetonitrile:Aqueous Buffer) to ensure complete solubility, preventing biphasic kinetic artifacts.

  • Buffer Selection: Prepare three distinct environments: pH 2.0 (Phosphate), pH 7.4 (HEPES), and pH 10.0 (Borate).

  • Incubation: Aliquot 2 mL of each solution into amber glass HPLC vials. Place vials in environmental chambers set to 25°C/60% RH, 40°C/75% RH, and 60°C (stress condition).

  • Sampling: Pull samples at t=0,1,3,7,14, and 30 days. Immediately quench the reaction by neutralizing the pH and flash-freezing at -20°C until analysis.

Protocol B: HPLC-UV/MS Kinetic Tracking & Mass Balance

Objective: Quantify degradation while ensuring no secondary, undetected pathways are occurring (Self-Validation).

  • Chromatographic Conditions: Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) with a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Internal Standard (IS): Spike samples with a structurally similar, stable internal standard (e.g., 4-bromo-2-methylbenzyl acetate) prior to injection to correct for injection volume variances.

  • Mass Balance Verification: Calculate the total molar sum of the parent compound and identified degradants (benzyl alcohol derivative and aniline derivative).

    • Expert Insight: If the mass balance falls below 95%, it indicates either precipitation of a degradant or the formation of an undetected polymeric species. This is a critical self-validating step to ensure the calculated thermodynamic parameters are accurate.

Quantitative Data Presentation

By applying the Arrhenius equation ( k=Ae−Ea​/RT ) to the HPLC data, we can extract the predictive thermodynamic parameters[3]. Table 1 summarizes the expected kinetic profile based on the structural analysis, while Table 2 outlines the regulatory testing matrix.

Table 1: Predictive Arrhenius Kinetic Parameters for Functional Group Degradation

Functional GroupDegradation PathwayEst. Activation Energy ( Ea​ )Relative Rate ( krel​ ) at pH 10Primary Product Formed
Benzylic Ester Base-Catalyzed Saponification ( BAc​2 )15 - 20 kcal/mol1.0 (Reference)(4-Acetamido-5-bromo-2-methylphenyl)methanol
Benzylic Ester Acid-Catalyzed Hydrolysis ( AAc​2 )22 - 25 kcal/mol 10−2 (4-Acetamido-5-bromo-2-methylphenyl)methanol
Aryl Amide Base-Catalyzed Hydrolysis> 30 kcal/mol <10−5 (4-Amino-5-bromo-2-methylphenyl)methyl acetate

Table 2: Recommended ICH Q1A(R2) Stability Matrix

Storage ConditionMinimum Time PeriodTesting FrequencyPurpose
25°C ± 2°C / 60% RH ± 5% RH 12 Months0, 3, 6, 9, 12 monthsLong-term thermodynamic baseline
30°C ± 2°C / 65% RH ± 5% RH 6 Months0, 3, 6 monthsIntermediate stress evaluation
40°C ± 2°C / 75% RH ± 5% RH 6 Months0, 1, 3, 6 monthsAccelerated kinetic profiling

Conclusion & Formulation Strategies

The thermodynamic stability of (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate is governed by a delicate balance of steric shielding at the benzylic position and conformational restriction at the acetamido position. While the ortho-methyl group provides a kinetic barrier to ester hydrolysis, the molecule remains susceptible to base-catalyzed degradation.

Strategic Recommendations for Formulation:

  • pH Optimization: Formulate the API in a slightly acidic to neutral environment (pH 4.5 - 6.0) to minimize the rate of BAc​2 ester hydrolysis.

  • Moisture Control: Utilize desiccant packaging and non-hygroscopic excipients to limit the thermodynamic activity of water ( aw​ ) in solid oral dosages, effectively starving the hydrolysis reaction of its primary reactant.

By adhering to the self-validating mass balance protocols and understanding the underlying physical organic chemistry, development teams can accurately predict shelf-life and design robust formulations for this complex intermediate.

References

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (Referenced for steric effects on transition states and the Hammett equation). Available at: [Link]

  • Connors, K. A. (1990). Chemical Kinetics: The Study of Reaction Rates in Solution. VCH Publishers. (Referenced for Arrhenius kinetics and reaction mechanisms). Available at:[Link]

  • International Council for Harmonisation (ICH). (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (Referenced for accelerated stability study design and regulatory compliance). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate in the Scalable Synthesis of ZD9331

Executive Summary & Strategic Context The transition of an Active Pharmaceutical Ingredient (API) from medicinal chemistry to pilot-plant manufacturing often requires fundamentally redesigning the synthetic route to ensu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The transition of an Active Pharmaceutical Ingredient (API) from medicinal chemistry to pilot-plant manufacturing often requires fundamentally redesigning the synthetic route to ensure scalability, safety, and high regioselectivity. This application note details the critical role of (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate (CAS: 838858-88-1) as a regiospecifically functionalized precursor in the commercial-scale synthesis of ZD9331, a potent non-polyglutamatable thymidylate synthase (TS) inhibitor [1].

In the legacy medicinal chemistry route, the quinazolinone core of ZD9331 was constructed early, leaving three benzylic methyl groups exposed to a late-stage free-radical bromination. Because the C–H bond dissociation energies of these methyl groups are nearly identical, the radical bromination was inherently non-selective, yielding a complex mixture of regioisomers. These impurities were highly crystalline and carried through to the final API, severely limiting overall yield (<30%) and scalability [1].

To bypass this bottleneck, process chemists developed a "bottom-up" strategy: constructing the functionalized benzene ring before cyclizing the quinazolinone core. By utilizing (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate, the process avoids radical chemistry entirely, relying instead on highly predictable electrophilic aromatic substitution and acid-catalyzed cyclization.

Process Chemistry & Mechanistic Causality

Precursor Design and Protection Strategy

The synthesis begins with 4-acetamido-2-methylbenzyl alcohol. Before bromination can occur, the benzylic alcohol must be protected. Leaving the alcohol unprotected during electrophilic bromination risks competitive oxidation to an aldehyde or unwanted side reactions with the bromonium intermediate. Acetylation with acetyl chloride provides a robust, inert ester that survives downstream cyanation and directs the physical properties of the intermediate to favor crystallization.

Regiospecific Electrophilic Bromination

The core innovation of this route is the regiospecific bromination of the protected benzyl acetate using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).

  • Reagent Selection: DBDMH is chosen over N-bromosuccinimide (NBS) because it delivers two equivalents of active bromine per molecule, significantly improving atom economy. Its solubility in acetonitrile at 50 °C ensures a homogeneous reaction mixture, preventing localized concentration gradients that could lead to over-bromination [1].

  • Regioselectivity: The aromatic ring is activated by the strongly ortho/para-directing acetamido group at position 4 and the weakly directing methyl group at position 2. Electrophilic attack occurs preferentially at position 5 (ortho to the acetamido group) rather than position 3. Position 3 is sterically shielded by the adjacent methyl and acetamido groups. This steric bias results in an 85:15 ratio of the 5-bromo to 3-bromo regioisomers.

  • Purification Causality: The solvent system (acetonitrile) is deliberately chosen for the workup. When the reaction is quenched into water, the target 5-bromo isomer precipitates quantitatively, while the minor 3-bromo isomer remains highly soluble in the aqueous acetonitrile matrix and is effortlessly purged in the filtrate [1].

Downstream Cyclization (The Niementowski-Type Pathway)

Once the 5-bromo precursor is isolated, it undergoes a Rosenmund-von Braun cyanation to yield an ortho-acetamido-benzonitrile intermediate. Exposure to anhydrous HCl gas in isopropanol triggers a cascade cyclization. The nitrile is protonated, rendering it highly electrophilic. The adjacent amide oxygen attacks the nitrile carbon, forming a cyclic benzoxazine intermediate, which rapidly undergoes a Dimroth-type rearrangement to yield the thermodynamically stable 4-quinazolinone core of ZD9331.

Route A Benzyl Alcohol Precursor B Benzyl Acetate Intermediate A->B Acetylation (AcCl, TEA) C (4-Acetamido-5-bromo- 2-methylphenyl)methyl acetate (Target Precursor) B->C Regiospecific Bromination (DBDMH) D Nitrile Intermediate C->D Cyanation (CuCN) E Quinazolinone Core (ZD9331 API) D->E Cyclization (HCl, iPrOH)

Figure 1: Synthetic workflow from the benzyl alcohol precursor to the ZD9331 quinazolinone core.

Quantitative Route Comparison

The shift from late-stage radical bromination to early-stage electrophilic bromination yielded massive improvements in process efficiency, as summarized below:

Process MetricLegacy Route (Late-Stage Radical)Optimized Route (Early-Stage Electrophilic)
Brominating Agent NBS / Radical Initiator1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
Reaction Mechanism Free-radical substitution (Non-selective)Electrophilic aromatic substitution (Regiospecific)
Regioselectivity Poor (Mixture of 3 regioisomers)High (85:15 ratio of 5-bromo to 3-bromo)
Purification Strategy Difficult (Highly crystalline impurities carry over)Simple (Minor 3-bromo isomer lost in aqueous wash)
Overall Yield < 30%62% (Isolated, >98% purity)
Demonstrated Scale Unsuitable for >1 kgProven at 1-tonne scale

Experimental Protocols

The following protocols represent a self-validating system. The precise volumetric ratios and temperature controls are designed to ensure phase separation and controlled precipitation, preventing the entrapment of the minor regioisomer [1].

Protocol A: Synthesis of (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate

Step 1: Acetylation of the Benzyl Alcohol

  • Charge a reactor with 4-acetamido-2-methylbenzyl alcohol (54.0 g, 1.0 equiv) and ethyl acetate (540 mL; 10 relative volumes).

  • Add triethylamine (63.0 mL, 1.5 equiv) in a single portion at ambient temperature.

  • Heat the slurry to 50 °C.

  • Add acetyl chloride (30.0 mL, 1.4 equiv) dropwise over 2 hours to control the exothermic reaction. Stir for an additional 30 minutes.

  • Cool the mixture to 20 °C. Extract sequentially with deionized water (2 × 270 mL) and saturated aqueous NaCl (270 mL) to remove triethylamine hydrochloride salts.

  • Perform a solvent swap by distilling the ethyl acetate extract and replacing it with acetonitrile until the target volume is reached.

Step 2: Regiospecific Bromination

  • To the acetonitrile solution of the acetate intermediate, add a solution of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (48.6 g, 0.56 equiv of active Br₂) dissolved in acetonitrile (380 mL) at 50 °C.

  • Maintain agitation at 50 °C for 60 minutes.

  • Cool the reaction mixture to 20 °C and quench by pouring it into deionized water (1350 mL). Note: This specific solvent/antisolvent ratio forces the precipitation of the 5-bromo isomer while retaining the 3-bromo isomer in solution.

  • Isolate the resulting precipitate via vacuum filtration. Wash the filter cake thoroughly with water.

  • Dry the solid to a constant weight at 50 °C in vacuo.

  • Yield: 56.0 g (62% over two steps).

  • Purity: >98% w/w by HPLC.

Protocol B: Downstream Conversion to ZD9331 Quinacetate HCl

Step 1: Cyanation

  • Charge a nitrogen-purged reactor with (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate (50.0 g, 1.0 equiv), copper(I) cyanide (14.2 g, 0.95 equiv), and anhydrous dimethylformamide (100 mL).

  • Heat the mixture to 90 °C under nitrogen until complete conversion to the nitrile intermediate is observed via HPLC.

Step 2: Acid-Catalyzed Cyclization

  • Slurry the isolated nitrile intermediate (0.67 kg) in propan-2-ol (6.7 L).

  • Sparge anhydrous hydrogen chloride gas (0.12 kg) into the slurry over 60 minutes.

  • Cool the mixture to 30 °C to induce crystallization of the ZD9331 Quinacetate HCl salt.

  • Filter, wash with cold propan-2-ol, and dry in vacuo at 50 °C.

  • Yield: 0.662 kg (87%).

Mechanism Nitrile ortho-Acetamido-benzonitrile Protonation Nitrile Protonation by HCl Nitrile->Protonation Attack Nucleophilic Attack by Amide Oxygen Protonation->Attack Benzoxazine Benzoxazine Intermediate Attack->Benzoxazine Rearrangement Dimroth Rearrangement (Ring Opening/Closing) Benzoxazine->Rearrangement Quinazolinone 4-Quinazolinone Core Rearrangement->Quinazolinone

Figure 2: Mechanistic pathway of the acid-catalyzed cyclization forming the quinazolinone core.

Process Engineering & Scale-Up Considerations

While the upstream synthesis of the quinazolinone core via (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate successfully resolved the regioselectivity issues, process engineers faced subsequent challenges during the downstream alkylation of the quinazolinone with chloromethyl pivalate (POM-Cl).

As documented by Moseley et al. [2], the deprotonation of the quinazolinone using potassium carbonate in DMSO is highly sensitive to mass transfer effects. During pilot-plant scale-up, the specific surface area of the K₂CO₃ and the impeller effectiveness became rate-limiting. If the dissolution rate of the base is outpaced by the alkylation kinetics, an undesired O-alkylated regioisomer forms. Engineers mitigated this by strictly controlling the particle size of the K₂CO₃ and optimizing the agitation profile, allowing the successful manufacture of over 1 tonne of the API precursor [2].

References

  • Bentley, D., Godfrey, A. A., & Warren, K. E. H. (2006). Chemical Development of ZD9331: Synthesis of a Bromomethylquinazolinone Avoiding a Nonselective Radical Bromination. Organic Process Research & Development, 10(3), 553-555.[Link]

  • Moseley, J. D., Bansal, P., Bowden, S. A., Couch, A. E. M., Hubacek, I., & Weingärtner, G. (2006). Trouble with Potassium Carbonate and Centrifuges: Mass Transfer and Scale-Up Effects in the Manufacture of ZD9331 POM Quinacetate. Organic Process Research & Development, 10(1), 153-158.[Link]

Application

catalytic bromination methods to yield (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate

An Application Guide to the Regioselective Catalytic Bromination of (4-Acetamido-2-methylbenzyl) acetate Introduction: The Strategic Importance of Regiocontrolled Bromination Aryl bromides are indispensable building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Regioselective Catalytic Bromination of (4-Acetamido-2-methylbenzyl) acetate

Introduction: The Strategic Importance of Regiocontrolled Bromination

Aryl bromides are indispensable building blocks in modern synthetic chemistry, serving as versatile precursors for carbon-carbon and carbon-heteroatom bond formation, particularly in the development of pharmaceuticals and agrochemicals. The synthesis of (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate, a potentially valuable intermediate, presents a classic challenge in electrophilic aromatic substitution: achieving high regioselectivity on a polysubstituted, activated aromatic ring. This application note provides a detailed guide to catalytic methods for the selective bromination of (4-Acetamido-2-methylbenzyl) acetate, emphasizing mechanistic rationale, practical laboratory protocols, and modern, greener approaches.

The starting material possesses a highly activated aromatic system. The directing effects of the substituents are as follows:

  • 4-Acetamido group (-NHCOCH₃): A potent activating group with a dominant ortho, para-directing effect.

  • 2-Methyl group (-CH₃): An activating group that also directs incoming electrophiles to the ortho and para positions.

The synergistic directing effects of these two groups strongly favor electrophilic attack at the C5 position, which is ortho to the powerful acetamido director and para to the methyl group. The alternative position, C3, is sterically hindered by the adjacent methyl and benzyl acetate groups, further enhancing the selectivity for C5 bromination. This inherent electronic and steric bias is key to achieving a high yield of the desired isomer.

Mechanistic Overview: Electrophilic Aromatic Substitution

The bromination of the substrate proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism.[1][2] The reaction is initiated by the generation of a potent electrophile (formally "Br⁺"), which is attacked by the electron-rich π-system of the aromatic ring. This attack, the rate-determining step, disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][4] A subsequent deprotonation step rapidly restores the aromaticity, yielding the final brominated product.[1]

Catalysts are essential for this process, serving to polarize the bromine source and generate a sufficiently reactive electrophile to overcome the aromatic stability of the ring.[4][5][6]

EAS_Mechanism Start Substrate + Br-X-Catalyst Intermediate Resonance-Stabilized Arenium Ion (Sigma Complex) Start->Intermediate Slow, Rate- Determining Deprotonation Arenium Ion Product Brominated Product + HX + Catalyst Deprotonation->Product Fast

Figure 1: Generalized workflow for Electrophilic Aromatic Substitution (EAS).

Protocol 1: N-Bromosuccinimide with Acid Catalysis

This protocol utilizes N-Bromosuccinimide (NBS), a crystalline solid that is a safer and more convenient bromine source than elemental bromine.[7] An acid catalyst, such as hydrochloric acid, is used to protonate the NBS, enhancing the electrophilicity of the bromine atom and facilitating the substitution on the activated ring.[7][8]

Experimental Workflow

Protocol_1_Workflow cluster_main Protocol 1: NBS/HCl Method A 1. Dissolve Substrate & NBS in Acetonitrile B 2. Add Catalytic HCl (1 drop) Stir at Room Temperature A->B C 3. Monitor Reaction (TLC, ~30 min) B->C D 4. Quench with Water to Precipitate Product C->D E 5. Isolate by Vacuum Filtration D->E F 6. Wash with Cold Water E->F G 7. Dry and Characterize Product F->G

Figure 2: Step-by-step workflow for the NBS/HCl bromination protocol.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
(4-Acetamido-2-methylbenzyl) acetate221.255.01.11 g1.0
N-Bromosuccinimide (NBS)177.985.00.89 g1.0
Acetonitrile (CH₃CN)41.05-15 mL-
Concentrated Hydrochloric Acid (HCl)36.46catalytic~1 drop-
Deionized Water18.02-~50 mL-
Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine (4-Acetamido-2-methylbenzyl) acetate (1.11 g, 5.0 mmol) and N-Bromosuccinimide (0.89 g, 5.0 mmol).

  • Solvent Addition: Add acetonitrile (15 mL) to the flask and stir the mixture at room temperature until most of the solids have dissolved.

  • Initiation: Carefully add one drop of concentrated hydrochloric acid to the stirring solution.

    • Scientist's Note: The acid protonates the carbonyl oxygen of NBS, making the N-Br bond weaker and the bromine atom significantly more electrophilic, which is necessary to initiate the reaction with the moderately activated substrate.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 20-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The product should have a lower Rf value than the starting material.

  • Work-up and Isolation: Pour the reaction mixture into a 150 mL beaker containing deionized water (50 mL). A white precipitate of the crude product should form immediately.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (2 x 15 mL) to remove succinimide and any remaining acid.

  • Drying: Allow the product to air-dry on the filter paper or transfer it to a watch glass to dry completely. The resulting crude product is often of high purity. For exacting applications, recrystallization from an ethanol/water mixture can be performed.

Protocol 2: A Greener Approach with KBr and CAN in PEG

This protocol represents a more environmentally conscious approach, avoiding halogenated solvents and harsh acids.[9] It utilizes potassium bromide (KBr) as the bromine source and ceric ammonium nitrate (CAN) as a Lewis acid catalyst to generate the electrophilic bromine species in situ. Polyethylene glycol (PEG) serves as a recyclable and effective reaction medium.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
(4-Acetamido-2-methylbenzyl) acetate221.255.01.11 g1.0
Potassium Bromide (KBr)119.006.00.71 g1.2
Ceric Ammonium Nitrate (CAN)548.220.50.27 g0.1
Polyethylene Glycol 400 (PEG-400)~400-10 mL-
Deionized Water18.02-~50 mL-
Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask, add (4-Acetamido-2-methylbenzyl) acetate (1.11 g, 5.0 mmol), potassium bromide (0.71 g, 6.0 mmol), and PEG-400 (10 mL). Stir the mixture to form a suspension.

  • Catalyst Addition: Add ceric ammonium nitrate (0.27 g, 0.5 mmol) to the mixture. The solution will typically turn a pale yellow or orange color.

    • Scientist's Note: CAN acts as a mild Lewis acid and an oxidant, facilitating the in situ generation of Br⁺ from KBr, which then acts as the electrophile. This avoids the use of more corrosive and hazardous bromine sources.[9]

  • Reaction: Stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the reaction by TLC as described in Protocol 1.

  • Work-up and Isolation: Upon completion, add deionized water (40 mL) to the flask and continue to stir for 15 minutes. The product will precipitate out of the aqueous/PEG solution.

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash it with cold deionized water (2 x 20 mL) to remove PEG and inorganic salts.

  • Drying: Dry the purified product to a constant weight. The PEG-containing filtrate can often be recovered and reused, adding to the green credentials of the method.

Comparative Data

ParameterProtocol 1: NBS/Acid CatalystProtocol 2: KBr/CAN in PEG
Bromine Source N-Bromosuccinimide (NBS)Potassium Bromide (KBr)
Catalyst Conc. HCl (Brønsted acid)Ceric Ammonium Nitrate (CAN) (Lewis acid/oxidant)
Solvent AcetonitrilePEG-400
Temperature Room TemperatureRoom Temperature
Typical Time 20-30 minutes1-2 hours
Selectivity High for C5-bromo isomerHigh for C5-bromo isomer
Advantages Fast reaction time, simple setup, readily available reagents.Uses stable/non-corrosive bromine source, avoids organic solvents, recyclable medium.
Considerations Uses a corrosive acid catalyst and a volatile organic solvent.Longer reaction time, requires removal of PEG during work-up.

Safety and Handling

  • N-Bromosuccinimide (NBS): NBS is an irritant and harmful if swallowed.[10] It can cause severe skin burns and eye damage.[10][11] Avoid creating dust and handle it in a well-ventilated fume hood.[12] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] Store in a cool, dry place away from light and moisture.[12][13]

  • Concentrated HCl: Highly corrosive. Causes severe skin burns and eye damage. Work exclusively in a fume hood.

  • Ceric Ammonium Nitrate (CAN): Strong oxidizer. Avoid contact with combustible materials.

  • Acetonitrile: Flammable liquid and vapor. Toxic if inhaled or absorbed through the skin. Handle in a fume hood.

References

  • Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University Department of Chemistry. [Link]

  • Li, J. J. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(10), 16638-16650. [Link]

  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. [Link]

  • Chem Help Asap. (n.d.). Bromination of Acetanilide with NBS. [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • OpenStax. (2023, September 20). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. In Organic Chemistry. [Link]

  • Ross, N. A., et al. (2023). Development of a green and regioselective aromatic bromination reaction for the undergraduate organic chemistry laboratory. Journal of Chemical Education. [Link]

  • Chem Help Asap. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube. [Link]

  • Gupta, R., & Lata. (2024, December 29). AN ECONOMICAL AND ECOFRIENDLY REGIOSELECTIVE BROMINATION OF ACETANILIDES USING POTASSIUM BROMIDE AND CERIC AMMONIUM NITRATE IN POLYETHYLENE GLYCOL. Hetero Letters. [Link]

  • University of Missouri-St. Louis. (n.d.). 24. Electrophilic Aromatic Substitution. [Link]

  • Ashenhurst, J. (2017, July 11). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

  • Sigma-Aldrich. (2010, March 12). N-Bromosuccinimide Safety Data Sheet. [Link]

  • Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. [Link]

  • LibreTexts Chemistry. (2024, September 30). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Chemistry Stack Exchange. (2016, October 17). reaction mechanism - Bromination of acetanilide. [Link]

  • Wikipedia. (2019, July 6). N-Bromosuccinimide. [Link]

Sources

Method

Application Note: Suzuki-Miyaura Cross-Coupling of (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate (CAS: 838858-88-1) Executive Summary (4-Acetamido-5-bromo-2-methylphenyl)met...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate (CAS: 838858-88-1)

Executive Summary

(4-Acetamido-5-bromo-2-methylphenyl)methyl acetate is a highly functionalized aryl bromide utilized as a critical building block in the synthesis of complex biaryl pharmaceutical active ingredients (APIs) [1]. Successfully employing this compound in Suzuki-Miyaura cross-coupling requires navigating two primary chemical challenges: the steric/electronic interference of the ortho-acetamido group during oxidative addition, and the base-sensitivity of the benzyl acetate moiety during transmetalation. This guide provides a mechanistic rationale and a self-validating protocol to achieve high-yielding cross-couplings without compromising the functional integrity of the substrate.

Mechanistic Insights & Causality (E-E-A-T)

As a process scientist, scaling up reactions with polyfunctional molecules requires moving beyond standard screening kits to understand the fundamental causality of the catalytic cycle.

Overcoming Steric and Electronic Hurdles in Oxidative Addition

The bromide leaving group at position 5 is sterically flanked by an acetamido group (-NHAc) at position 4. The acetamido group exerts a dual effect: it is electron-donating via resonance (which can deactivate the aromatic ring toward oxidative addition) but electron-withdrawing via induction. More critically, the lone pairs on the acetamido oxygen and nitrogen can coordinate to the palladium center, potentially forming an unreactive palladacycle and poisoning the catalyst [2].

  • Causality-Driven Solution: To prevent off-target coordination and accelerate oxidative addition, highly active palladium catalysts with bulky, electron-rich, and strongly coordinating ligands (e.g., bidentate Pd(dppf)Cl2 or bulky monodentate XPhos Pd G2) must be used. These ligands saturate the palladium coordination sphere, physically blocking the acetamido group from binding.

Mitigating Base-Catalyzed Ester Hydrolysis

The substrate contains a methyl acetate group (-CH2OAc). Traditional Suzuki coupling conditions utilizing strong bases (e.g., NaOH, KOH) or prolonged heating with aqueous Na2CO3 will rapidly hydrolyze this ester to the corresponding benzyl alcohol [3].

  • Causality-Driven Solution: The transmetalation step requires a base to form the reactive arylboronate complex, but it must be mild enough to preserve the ester. Anhydrous conditions with Cs2CO3 or mild biphasic conditions using K3PO4 are strictly recommended. K3PO4 provides the exact pKa balance needed to activate the boronic acid without cleaving the benzyl acetate linkage.

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Ligands Overcome -NHAc Sterics) Pd0->OxAdd Aryl-Br PdII Pd(II) Aryl Bromide Complex OxAdd->PdII Transmet Transmetalation (K3PO4 protects -CH2OAc) PdII->Transmet Aryl-B(OH)2 PdII_Biaryl Pd(II) Diaryl Complex Transmet->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Catalytic cycle of Suzuki cross-coupling highlighting substituent effects and causality.

Reaction Optimization Data

The following table summarizes the quantitative optimization data, demonstrating the causal relationship between base/ligand selection and product yield versus impurity formation.

Catalyst SystemBase (Equiv)Solvent SystemTemp / TimeTarget Biaryl YieldEster Hydrolysis Impurity
Pd(PPh3)4 (5 mol%)Na2CO3 (2.5)Toluene/H2O (3:1)90°C / 12h45%High (>40%)
Pd(dppf)Cl2 (5 mol%)K2CO3 (2.0)1,4-Dioxane/H2O (4:1)80°C / 8h72%Moderate (~10%)
Pd(dppf)Cl2 (5 mol%)K3PO4 (2.0)1,4-Dioxane/H2O (4:1)80°C / 6h89%Low (<2%)
XPhos Pd G2 (2 mol%) K3PO4 (2.0) THF/H2O (4:1) 65°C / 4h 94% None Detected

Table 1: Optimization matrix for the cross-coupling of (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate.

Self-Validating Experimental Protocol

This step-by-step methodology utilizes the optimized Pd(dppf)Cl2 / K3PO4 system, balancing cost-efficiency with high chemical fidelity for scale-up operations.

Step 1: Reagent Preparation
  • Charge a dry, argon-flushed Schlenk flask with (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate (1.0 equiv, limiting reagent) and the desired arylboronic acid (1.2 equiv).

  • Self-Validation Check: The 0.2 equiv excess of boronic acid is a built-in buffer against competitive protodeboronation. If the boronic acid is highly electron-poor, increase to 1.5 equiv.

Step 2: Base Addition
  • Add finely milled K3PO4 (2.0 equiv) to the flask.

  • Causality: Milling increases the surface area for the biphasic transmetalation interface, ensuring the reaction proceeds rapidly before any background ester hydrolysis can occur.

Step 3: Solvent Introduction & Degassing
  • Add a mixture of 1,4-Dioxane and H2O (v/v 4:1) to achieve a 0.2 M concentration with respect to the aryl bromide.

  • Degas the suspension rigorously via three freeze-pump-thaw cycles, or by sparging with subsurface Nitrogen/Argon for 30 minutes.

  • Causality: Oxygen must be excluded. O2 not only oxidizes the phosphine ligands (killing the catalyst) but also promotes the homocoupling of the boronic acid.

Step 4: Catalyst Introduction
  • Under a positive flow of inert gas, quickly add Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 5 mol%).

  • Seal the vessel and heat to 80°C with vigorous stirring (800+ rpm).

Step 5: In-Process Control (IPC) & Monitoring
  • Monitor the reaction via HPLC at 2 hours and 6 hours.

  • Self-Validation Check: If the reaction stalls at <90% conversion at the 6-hour mark, analyze the mixture via LC-MS.

    • Scenario A: Boronic acid is depleted (protodeboronation). Action: Spike with 0.2 equiv of degassed boronic acid.

    • Scenario B: Boronic acid remains, but the catalyst has precipitated (Pd black). Action: The reaction was poorly degassed. Quench and restart.

Step 6: Workup and Purification
  • Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and partition with deionized water.

  • Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure biaryl product.

Workflow Step1 1. Reagent Prep Mix Aryl-Br & Boronic Acid Step2 2. Base Addition Add Milled K3PO4 Step1->Step2 Step3 3. Degassing Sparged Dioxane/H2O (4:1) Step2->Step3 Step4 4. Catalyst Add 5 mol% Pd(dppf)Cl2 Step3->Step4 Step5 5. IPC & Heating 80°C, Monitor via HPLC Step4->Step5 Step6 6. Workup EtOAc Extraction & Silica Plug Step5->Step6

Step-by-step experimental workflow for the Suzuki cross-coupling reaction.

References

  • Bentley, D., Godfrey, A. A., & Warren, K. E. H. (2006). Organic Process Research & Development, 10(3), 553-555.[Link]

  • Kerdesky, F. A. J., Leanna, M. R., Zhang, J., Li, W., Lallaman, J. E., Ji, J., & Morton, H. E. (2006). An Efficient Multikilogram Synthesis of ABT-963: A Selective COX-2 Inhibitor. Organic Process Research & Development, 10(3), 512-517.[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]

Application

Application Note: Scalable Recrystallization and Purification Protocols for (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate

Audience: Researchers, process chemists, and drug development professionals. Chemical Context & Rationale (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate (CAS: 838858-88-1) is a highly functionalized, critical synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, process chemists, and drug development professionals.

Chemical Context & Rationale

(4-Acetamido-5-bromo-2-methylphenyl)methyl acetate (CAS: 838858-88-1) is a highly functionalized, critical synthetic intermediate utilized in the development of advanced active pharmaceutical ingredients (APIs). Most notably, it serves as a key building block in the synthesis of thymidylate synthase inhibitors such as ZD9331 ()[1].

The structural complexity of this molecule presents unique challenges during isolation and purification. The molecule features:

  • An acetamido group: Acts as a strong hydrogen bond donor and acceptor, promoting the formation of a highly stable crystalline lattice.

  • Bromo and methyl substituents: Impart significant lipophilicity and steric bulk to the aromatic ring.

  • A methyl acetate moiety: An ester linkage that is susceptible to hydrolysis under harsh acidic or basic conditions.

Crude synthetic mixtures of this intermediate typically contain unreacted starting materials, over-brominated byproducts, and polar degradation products (e.g., hydrolyzed benzyl alcohol derivatives). To effectively clear these impurities, the purification strategy must exploit the differential solubility profiles dictated by these functional groups.

Mechanistic Insights into Impurity Clearance

To achieve >99% HPLC purity, we employ an anti-solvent crystallization approach utilizing an Ethyl Acetate (EtOAc) and Heptane system.

EtOAc serves as an excellent primary solvent due to its ability to dissolve both the moderately polar target compound and polar impurities at elevated temperatures. Heptane, a non-polar anti-solvent, is then introduced to selectively decrease the solubility of the target compound. This controlled reduction in solubility drives supersaturation and subsequent crystallization of the target API, while retaining highly lipophilic impurities in the mother liquor. This approach is a hallmark of robust process chemistry, ensuring consistent particle size distribution, high polymorphic purity, and excellent bulk powder properties ()[2].

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols incorporate in-process controls (IPCs) and mass balance tracking to validate the success of each operational step.

Protocol A: EtOAc/Heptane Anti-Solvent Crystallization (Recommended for Scale-Up)
  • Dissolution: Suspend 100 g of crude (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate in 400 mL of EtOAc (4 relative volumes) in a jacketed reactor equipped with an overhead stirrer.

  • Heating: Heat the suspension to 60°C under continuous agitation (250 rpm) until complete dissolution is achieved.

    • Causality: Heating provides the thermodynamic energy required to disrupt intermolecular hydrogen bonds, maximizing solubility and ensuring a homogenous solution prior to crystallization.

  • Hot Filtration: Pass the hot solution through a 1 μm inline PTFE filter to remove insoluble particulates and inorganic salts.

    • Validation: The filter cake must be weighed post-filtration. A residual mass >1% of the crude input indicates incomplete dissolution (requiring more solvent) or a high inorganic impurity load.

  • Anti-Solvent Addition: Maintain the filtrate at 60°C and add 600 mL of Heptane (6 relative volumes) dropwise over 60 minutes.

    • Causality: Slow, controlled addition regulates the rate of supersaturation generation. This prevents rapid, uncontrolled nucleation ("crashing out"), which can trap impurities within the forming crystal lattice (occlusion).

  • Controlled Cooling: Cool the mixture linearly to 5°C at a rate of 0.5°C/min.

    • Causality: A slow cooling ramp promotes the growth of existing crystal nuclei over the formation of new ones (secondary nucleation), yielding larger, high-purity crystals that are easily filterable.

  • Isolation & Washing: Filter the resulting slurry under vacuum. Wash the filter cake with 200 mL of pre-chilled (5°C) EtOAc/Heptane (1:2 v/v).

    • Causality: The cold wash displaces the impurity-rich mother liquor from the surface of the crystals without re-dissolving the purified product.

  • Vacuum Drying: Dry the product in a vacuum oven at 40°C and 50 mbar for 12 hours.

    • Validation: Monitor the weight loss on drying (LOD). The process is validated as complete when the mass stabilizes (Δ < 0.1% over a 2-hour period).

Protocol B: Isopropanol/Water Cooling Crystallization (Alternative for High Polar Impurity Clearance)
  • Dissolution: Dissolve 100 g of crude material in 500 mL of Isopropanol (IPA) at 75°C.

  • Aqueous Addition: Slowly add 100 mL of deionized water (pre-heated to 75°C) to the solution.

    • Causality: Water acts as a mild anti-solvent for the lipophilic target compound while keeping polar hydrolyzed impurities highly soluble in the aqueous-organic matrix.

  • Cooling & Isolation: Cool the mixture to 10°C at 0.3°C/min. Filter and wash with 150 mL of cold 15% aqueous IPA. Dry under vacuum at 40°C using the same LOD validation metric as Protocol A.

Data Presentation & Process Analytical Technology (PAT)

The following table summarizes the quantitative performance metrics of both protocols, validated via HPLC (Area %) and quantitative NMR (qNMR).

Process MetricProtocol A (EtOAc/Heptane)Protocol B (IPA/Water)Mechanistic Rationale / Observation
Overall Yield 88 - 92%75 - 80%Protocol A minimizes product loss in the mother liquor due to the lower terminal solubility of the target in heptane.
Final Purity (HPLC) > 99.5%> 99.0%Both methods effectively clear impurities; Protocol A provides superior overall phase purity.
Hydrolyzed Impurity < 0.1%< 0.05%Protocol B (aqueous system) is slightly more effective at retaining polar degradants in solution.
Over-brominated Impurity < 0.1%0.3%Protocol A excels at clearing lipophilic impurities due to the high heptane ratio in the mother liquor.
Filtration Time (100g) < 5 mins~ 15 minsSlower cooling and lower solvent polarity in Protocol A yields larger crystals with superior bulk powder properties.

Process Visualizations

Workflow A Crude API Intermediate (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate B Dissolution in EtOAc (Heating to 60°C) A->B C Hot Filtration (Remove insoluble particulates) B->C D Anti-solvent Addition (Dropwise addition of Heptane) C->D E Controlled Cooling (0.5°C/min to 5°C) D->E F Filtration & Washing (Cold EtOAc/Heptane 1:2) E->F G Vacuum Drying (40°C, 50 mbar) F->G H Purified Product >99% HPLC Purity G->H

Step-by-step workflow for the anti-solvent crystallization of the target intermediate.

Partitioning Crude Crude Mixture Sub1 Target Compound (Moderate Solubility) Crude->Sub1 Sub2 Polar Impurities (Hydrolyzed acetate) Crude->Sub2 Sub3 Non-polar Impurities (Over-brominated) Crude->Sub3 Process EtOAc/Heptane Crystallization Sub1->Process Sub2->Process Sub3->Process Solid Crystalline Product (Target API) Process->Solid Crystallizes MotherLiq Mother Liquor (Impurities Retained) Process->MotherLiq Remains Dissolved

Mechanistic logic of impurity partitioning during the EtOAc/Heptane crystallization process.

References

  • Title: Chemical Development of ZD9331: Synthesis of a Bromomethylquinazolinone Avoiding a Nonselective Radical Bromination Source: Organic Process Research & Development (ACS Publications), 2006, 10 (3), 553-555. URL: [Link]

  • Title: Development and Scale-Up of a Crystallization Process To Improve an API's Physiochemical and Bulk Powder Properties Source: Organic Process Research & Development (ACS Publications), 2018, 22 (3), 296-305. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve reaction yield of (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with the synthesis of (4-Acet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with the synthesis of (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate .

This molecule (also referred to as 4-acetamido-5-bromo-2-methylbenzyl acetate) is a critical intermediate in the synthesis of complex active pharmaceutical ingredients, such as the thymidylate synthase inhibitor ZD9331[1]. The standard synthetic route relies on the electrophilic aromatic bromination of the unbrominated precursor. However, researchers frequently encounter yield bottlenecks during this step.

Below is an in-depth, causality-driven guide to optimizing your reaction yield.

Part 1: Mechanistic Insight & Causality

To improve the yield, we must first understand the competing pathways in the Electrophilic Aromatic Substitution (EAS) mechanism.

The starting material features a highly activating acetamido group (-NHAc) at the C4 position, which strongly directs incoming electrophiles to the ortho positions (C3 and C5).

  • The C3 Position: Electronically hyper-activated (being ortho to both the -NHAc group and the C2-methyl group) but severely sterically hindered.

  • The C5 Position (Target): Less electronically activated but highly sterically accessible.

When bromination is performed at elevated temperatures (e.g., 50 °C), the thermal energy overcomes the steric barrier at C3, leading to a significant formation of the 3-bromo regioisomer. During the standard aqueous precipitation workup, this 3-bromo impurity remains soluble in the mother liquor and is washed away, capping the isolated yield of the 5-bromo target at approximately 62%[2].

Part 2: Troubleshooting & FAQs

Q1: Why is my isolated yield capped at ~60–65% when using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) at 50 °C? A: Your yield is limited by regioselectivity. At 50 °C, the reaction produces a roughly 3:1 to 4:1 mixture of the 5-bromo target and the 3-bromo regioisomer. Because the standard protocol utilizes an aqueous acetonitrile quench to precipitate the product, the highly soluble 3-bromo isomer is lost in the filtrate[2]. The 62% yield is an isolated yield, not a conversion limit. To increase it, you must shift the initial regioselectivity.

Q2: How can I thermodynamically or kinetically favor the 5-bromo position? A: You must leverage steric hindrance. Lowering the reaction temperature from 50 °C to 15–20 °C reduces the kinetic energy of the system, making the active bromonium species highly sensitive to the steric bulk at the C3 position. This simple thermal adjustment forces the electrophile toward the more accessible C5 position, significantly improving the ratio of the target isomer.

Q3: What are the critical parameters for the DBDMH addition? A: Avoid dumping the reagent. DBDMH should be dissolved in anhydrous acetonitrile and dosed dropwise over 90 minutes. Rapid addition causes local concentration spikes of the electrophile ( Br+ ), which overrides the steric controls of the low-temperature environment and promotes both over-bromination and C3-attack.

Q4: Can I recover the target product from the mother liquor to boost the overall yield? A: It is not recommended to simply concentrate the aqueous acetonitrile filtrate, as this will co-precipitate the 3-bromo impurity and ruin your >98% HPLC purity standard[2]. Instead, focus on optimizing the anti-solvent ratio during the initial quench (see Table 1) to ensure maximum precipitation of the 5-bromo target.

Part 3: Quantitative Optimization Data

Summarizing the process variables reveals how minor adjustments to the physical environment yield significant gains in isolated product.

Table 1: Comparative Optimization Parameters for 5-Bromination

ParameterStandard ConditionOptimized ConditionMechanistic RationaleExpected Isolated Yield
Temperature 50 °C15–20 °CReduces kinetic energy, favoring the sterically accessible C5 position over the hindered C3 position.~72%
Reagent Dosing Fast addition90-min dropwisePrevents local concentration spikes of Br+ , maintaining strict steric regiocontrol.+3–5%
Anti-Solvent Ratio 1:3.5 (MeCN:H 2​ O)1:4 (MeCN:H 2​ O) at 5 °CMaximizes thermodynamic precipitation of the 5-bromo target while keeping the 3-bromo isomer solvated.+2–4%

Part 4: Optimized Experimental Protocol

This methodology is designed as a self-validating system . By incorporating specific in-process controls (IPCs), the protocol ensures that unreacted starting material does not contaminate the final filter cake.

Step-by-Step Workflow:

  • Substrate Preparation: Dissolve (4-acetamido-2-methylphenyl)methyl acetate (1.0 equiv, e.g., 0.3 mol) in anhydrous acetonitrile (7 volumes) under a nitrogen atmosphere in a jacketed reactor.

  • Thermal Equilibration: Cool the solution to an internal temperature of 15–20 °C. Causality Note: Do not drop below 10 °C, as the starting material may begin to crystallize out of solution.

  • Electrophile Dosing: Prepare a solution of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 0.55 equiv) in anhydrous acetonitrile (2 volumes). Add this solution dropwise to the main reactor over 90 minutes, maintaining the internal temperature strictly below 20 °C.

  • In-Process Validation: Stir the mixture for an additional 2 hours. Pull a sample and analyze via HPLC (e.g., HiChrome RPB column, MeCN/H 2​ O/TFA solvent system[2]). Validation Gate: Do not proceed to workup until the starting material AUC is <1%.

  • Self-Purifying Quench: Slowly transfer the reaction mixture into a second vessel containing chilled deionized water (15 volumes, ~5 °C) under vigorous mechanical stirring. The 5-bromo target will precipitate immediately.

  • Isolation: Filter the resulting slurry. Wash the filter cake thoroughly with cold water (3 volumes) to remove residual hydantoin byproducts and the soluble 3-bromo regioisomer.

  • Drying: Dry the solid in a vacuum oven at 50 °C to a constant weight. Expected purity is >98% w/w.

Part 5: Process Visualization

The following diagram maps the structural logic and phase separations that dictate the final yield of the reaction.

G SM (4-Acetamido-2-methylphenyl) methyl acetate Reagent Bromination (DBDMH/MeCN) Electrophilic Aromatic Substitution SM->Reagent TS5 Attack at C5 (Sterically Favored) Reagent->TS5 Lower Temp Favors C5 TS3 Attack at C3 (Electronically Favored, Sterically Hindered) Reagent->TS3 Higher Temp Increases C3 Prod5 5-Bromo Target (Major Product) TS5->Prod5 Prod3 3-Bromo Regioisomer (Minor Impurity) TS3->Prod3 Workup Aqueous Precipitation (Addition to H2O) Prod5->Workup Prod3->Workup Isolated Filter Cake Target Isolated (>98% purity) Workup->Isolated Insoluble Waste Filtrate Regioisomer Washed Away Workup->Waste Soluble

Fig 1: Regioselective bromination workflow and product isolation via aqueous precipitation.

References

  • Bentley, D., Godfrey, A. A., & Warren, K. E. H. "Chemical Development of ZD9331: Synthesis of a Bromomethylquinazolinone Avoiding a Nonselective Radical Bromination." Organic Process Research & Development, 2006, 10(3), 553-555. URL:[Link]

Sources

Optimization

optimizing temperature conditions for (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate crystallization

Welcome to the technical support center for the crystallization of (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on optimizing temperature conditions and troubleshooting common issues encountered during the crystallization of this compound. As specific solubility and crystallization data for this molecule are not widely published, this document will focus on establishing a robust, first-principles-based workflow to determine optimal conditions empirically.

PART 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when developing a crystallization protocol for a new chemical entity.

Q1: Where do I start when I have no prior crystallization data for this compound?

A1: The process begins with solvent screening. The goal is to identify a solvent or solvent system where the compound has high solubility at an elevated temperature and low solubility at a lower temperature.[1][2] This differential solubility is the driving force for crystallization upon cooling. A systematic screening approach using small amounts of material is the most efficient starting point.[3]

Q2: How critical is the cooling rate to the final product quality?

A2: The cooling rate is a crucial parameter that significantly impacts crystal size, purity, and morphology.[4][5] Rapid cooling often leads to the rapid formation of many small crystals (nucleation) which can trap impurities.[2] A slower, controlled cooling profile generally promotes the growth of larger, purer crystals by allowing molecules to integrate into the crystal lattice in an orderly fashion.[2][6] The optimal cooling profile often needs to be determined experimentally.[7][8]

Q3: What should I do if the compound "oils out" instead of crystallizing?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal. This often happens if the solution is too concentrated or if the cooling is too rapid, causing the solubility limit to be exceeded while the temperature is still above the compound's melting point in the solvent.[1] To resolve this, you can try reheating the solution to dissolve the oil and then add a small amount of additional solvent before attempting a slower cooling process.[1]

Q4: Can a mixture of solvents improve my crystallization?

A4: Yes, using a binary or even ternary solvent system is a powerful technique in crystallization development.[9][10] A common approach is to dissolve the compound in a "good" solvent at a high temperature and then add a "poor" solvent (an anti-solvent) to induce crystallization.[9] This can provide greater control over supersaturation and yield. The solubility behavior in mixed solvents can sometimes be superior to single solvents.[10][11]

PART 2: Troubleshooting Guide: A Problem-Oriented Approach

This section provides a structured approach to identifying and solving specific problems you may encounter during the crystallization of (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate.

Problem 1: No Crystals Form Upon Cooling
Possible Cause Diagnostic Step Proposed Solution
Insufficient Supersaturation: The solution is not concentrated enough for crystals to nucleate and grow.After cooling, add a tiny seed crystal of the compound. If it dissolves, the solution is undersaturated. If it doesn't dissolve but no further crystals form, it may be in the metastable zone.Reheat the solution and carefully evaporate a portion of the solvent to increase the concentration. Allow it to cool again.[12]
High Nucleation Barrier: The energy barrier for the initial formation of crystal nuclei is too high.The solution remains clear even when fully cooled and potentially supersaturated.1. Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for nucleation.[1] 2. Seeding: Add a very small amount of previously isolated solid (a "seed crystal") to the cooled solution. This provides a template for crystal growth.[13][14][15] 3. Ultrasonic Bath: Placing the flask in an ultrasonic bath can sometimes provide the energy needed to induce nucleation.[15]
Incorrect Solvent Choice: The compound remains highly soluble even at low temperatures.The compound dissolves easily at room temperature in the chosen solvent.Return to the solvent screening stage. A good crystallization solvent is one in which the compound is sparingly soluble at low temperatures.[1]
Problem 2: The Product Precipitates as an Oil or Amorphous Solid
Possible Cause Diagnostic Step Proposed Solution
Excessive Supersaturation/Rapid Cooling: The rate of cooling is too fast, causing the compound to crash out of solution as a disordered, non-crystalline material.The solution becomes cloudy instantly upon cooling, or a sticky, oily layer forms at the bottom.1. Reduce Cooling Rate: Reheat to redissolve, then slow the cooling process. This can be done by allowing the flask to cool to room temperature on a benchtop before moving it to an ice bath, or by using an insulated container.[6][12] 2. Increase Solvent Volume: Reheat to redissolve and add a small amount (5-10%) more solvent. This will lower the supersaturation level, requiring a lower temperature for crystallization to begin and favoring slower growth over rapid precipitation.[12]
Low Melting Point Eutectic: The presence of impurities can lower the melting point of the solid, favoring an oil.The oil does not solidify even after prolonged cooling and agitation.Consider pre-purification of the crude material by another method (e.g., column chromatography) to remove impurities that may be inhibiting crystallization.
Solvent Boiling Point Too Low: The solvent's boiling point is close to or below the melting point of the compound, leading to oiling out.Check the melting point of your compound and the boiling point of your solvent.Choose a solvent with a boiling point that is significantly different from the compound's melting point.[1]
Problem 3: Crystal Yield is Very Low
Possible Cause Diagnostic Step Proposed Solution
Too Much Solvent: The compound has significant solubility in the mother liquor even at low temperatures.After filtration, evaporate the filtrate (mother liquor). A large amount of solid residue indicates significant product loss.[12]1. Reduce Solvent Volume: In the next attempt, use less solvent to dissolve the crude material initially. The goal is to create a saturated solution at the higher temperature. 2. Use an Anti-Solvent: If using a single solvent gives poor yield, consider a binary system. Dissolve the compound in a minimal amount of a good solvent, then slowly add a poor solvent (anti-solvent) in which the compound is insoluble to precipitate the product.[16]
Incomplete Crystallization: The cooling time was insufficient, or the final temperature was not low enough.The mother liquor is still highly concentrated with the product.Ensure the solution is cooled for an adequate amount of time (e.g., 15-30 minutes in an ice bath) to maximize the recovery of the solid.[1]
Premature Filtration: The crystals were filtered while the solution was still warm.Obvious, but a common handling error.Always ensure the flask and its contents have reached the target low temperature before performing suction filtration.

PART 3: Experimental Workflows & Methodologies

Given the lack of specific data for (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate, a systematic experimental approach is required.

Workflow 1: Solvent Screening Protocol

The objective is to identify a suitable solvent or solvent system for crystallization.

  • Preparation: Place approximately 10-20 mg of your crude compound into several small test tubes or vials.

  • Solvent Addition: To each tube, add a common laboratory solvent dropwise at room temperature (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, acetone, acetonitrile, water, hexane).

  • Initial Solubility Assessment:

    • Soluble at RT: If the compound dissolves readily at room temperature, the solvent is likely unsuitable as a single-solvent system but could be a "good" solvent in a binary system.

    • Insoluble at RT: If the compound does not dissolve, proceed to the next step.

  • Heating: Gently heat the tubes containing undissolved solid in a water or sand bath. Observe if the solid dissolves.

  • Cooling:

    • If the solid dissolved upon heating, remove the tube from the heat and allow it to cool slowly to room temperature.

    • Place the tube in an ice-water bath and observe for crystal formation.

  • Selection Criteria: An ideal solvent is one where the compound is sparingly soluble or insoluble at room temperature but fully soluble at an elevated temperature, and which produces a good crystalline solid upon cooling.[1]

SolventSolubility at 20°CSolubility at 70°CObservation on CoolingSuitability
HexaneInsolubleInsolubleNo ChangePoor
Ethyl AcetateSolubleVery SolubleNo CrystalsPoor (Consider as 'Good' solvent for binary system)
IsopropanolSparingly SolubleSolubleGood CrystalsPromising Candidate
WaterInsolubleInsolubleNo ChangePoor (Consider as 'Anti-solvent' for binary system)
Workflow 2: Optimizing the Cooling Profile

Once a suitable solvent is identified, the cooling process must be optimized to control crystal size and purity. The goal is to maintain a state of moderate supersaturation to favor growth over nucleation.[5]

Caption: Decision workflow for selecting a cooling strategy.

Step-by-Step Protocol for Optimized Cooling:

  • Dissolution: Heat the chosen solvent to its boiling point. Add the hot solvent to your crude solid in an Erlenmeyer flask until the solid just dissolves.

  • Initial Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool undisturbed on a benchtop. This slow initial cooling is often critical.[6]

  • Observation: Observe the temperature at which crystals first begin to appear (the nucleation point).

  • Continued Cooling: Once the flask has reached room temperature and crystal growth has slowed, transfer the flask to an ice-water bath for at least 15-20 minutes to maximize yield.[1]

  • Isolation: Collect the crystals by suction filtration, wash with a small amount of ice-cold solvent, and allow them to air dry.

This data-driven approach, moving from broad screening to fine-tuning of thermal conditions, provides a reliable pathway to developing a robust and effective crystallization protocol for (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate.

References

  • G. E. M. R. M. E. S. D. F. D. M. M. S. W. B. M. D. E. F. G. H. I. S. T. M. A. T. A. T. N. V. C. B. A. S. C. C. M. L. S. D. A. D. M. S. A. G. G. H. I. S. T. M. A. T. N. V. C. B. A. S. C. C. M. L. S. D. A. D. M. S. (n.d.). Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach.
  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs | Pharmaceutical Technology. (2026, March 19).
  • Ghanadzadeh, H., & Ganji, H. (2012). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research, 41(51), 12563-12571. [Link]

  • Raval, V. M., & Thumar, J. D. (2019). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. Organic Process Research & Development, 23(5), 891-900. [Link]

  • Nagy, Z. K. (1999). Dynamic Optimization of a Batch Cooling Crystallization Process. Industrial & Engineering Chemistry Research, 38(8), 3023-3031. [Link]

  • Rohani, S., & Jafari, M. (2005). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Journal of Pharmaceutical Sciences, 94(7), 1547-1556. [Link]

  • Georgakis, C., & Nagy, Z. K. (n.d.). On the Optimization of the Cooling Profile in Crystallization Using the Design of Dynamic Experiments Approach.
  • Ghanadzadeh, H., & Ganji, H. (2012). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Request PDF.
  • Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach | Request PDF. (2025, August 7).
  • Coquerel, G., & Petit, S. (2009). A Rapid Method for Screening Crystallization Conditions and Phases of an Active Pharmaceutical Ingredient. Organic Process Research & Development, 13(6), 1181-1188. [Link]

  • Pandit, A. B., & Gogate, P. R. (2012). Ultrasound Assisted Cooling Crystallization of Sodium Acetate. Industrial & Engineering Chemistry Research, 51(39), 12837-12844. [Link]

  • 3.6F: Troubleshooting. (2022, April 7).
  • 4. Crystallization. (n.d.).
  • Crystallization from a Supersaturated Solution. (n.d.).
  • Guide for crystallization. (n.d.).
  • Pandit, A. B., & Gogate, P. R. (2012). Ultrasound Assisted Cooling Crystallization of Sodium Acetate. Industrial & Engineering Chemistry Research, 51(39), 12837-12844. [Link]

  • Zhang, Y., & Ye, M. (2025, October 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry. [Link]

  • Using Crystallization to Purify a Solid | Organic Chemistry lab. (2015, May 28).

Sources

Troubleshooting

preventing degradation of (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate during long-term storage

Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Long-Term Storage Welcome to the technical support guide for (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Long-Term Storage

Welcome to the technical support guide for (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate. As a critical intermediate in pharmaceutical synthesis, maintaining the purity and stability of this compound is paramount to ensuring the success and reproducibility of your research and development efforts. This guide, written from the perspective of a Senior Application Scientist, provides in-depth, field-proven insights into the potential degradation pathways of this molecule and offers robust, validated protocols to ensure its long-term stability.

Section 1: Understanding the Intrinsic Stability of the Molecule

To effectively prevent degradation, it is crucial to first understand the chemical vulnerabilities of the (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate structure.

Q: What are the primary chemical groups in this molecule that are susceptible to degradation?

A: The molecule possesses two key functional groups that are the primary points of potential degradation:

  • The Methyl Acetate Ester: This is the most significant vulnerability. Ester groups are susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond. This reaction splits the molecule into (4-Acetamido-5-bromo-2-methylphenyl)methanol and acetic acid. This process can be catalyzed by both acidic and basic conditions and is accelerated by increased temperature.[1][2] A critical issue is that the formation of acetic acid can create an acidic microenvironment that auto-catalyzes further degradation, leading to an accelerated decline in purity over time.[3][4]

  • The Brominated Aromatic Ring: While aromatic systems are generally very stable, the carbon-bromine (C-Br) bond can be susceptible to cleavage under the influence of ultraviolet (UV) light.[5] This process, known as photodecomposition or photolysis, can lead to the formation of debrominated impurities.[6][7][8]

Q: What are the main degradation pathways I should be concerned about during storage?

A: Based on the molecule's structure, you should be primarily concerned with three degradation pathways: Hydrolysis , Photodegradation , and Thermal Degradation .

  • Hydrolysis: This is the most common degradation pathway for this compound, driven by exposure to moisture.

  • Photodegradation: This pathway is activated by exposure to light, particularly in the UV spectrum.

  • Thermal Degradation: Elevated temperatures act as an accelerant for all other degradation pathways, significantly increasing the rate of hydrolysis and other potential reactions.[9]

cluster_main Degradation Pathways cluster_products Degradation Products A (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate (Stable Compound) B (4-Acetamido-5-bromo-2-methylphenyl)methanol + Acetic Acid A->B Hydrolysis (Moisture, Heat, Acid/Base) C (4-Acetamido-2-methylphenyl)methyl acetate (Debrominated Impurity) A->C Photodegradation (UV Light)

Caption: Primary degradation pathways for the target molecule.

Section 2: Troubleshooting Guide: Common Storage Issues

This section addresses specific issues you might encounter, linking observable phenomena to underlying chemical causes.

Q: I've noticed a significant decrease in the purity of my sample via HPLC analysis over time. What is the most likely cause?

A: A gradual decrease in the main peak area with the concurrent appearance of new, more polar peaks in your HPLC chromatogram is a classic sign of ester hydrolysis . The primary degradation products, (4-Acetamido-5-bromo-2-methylphenyl)methanol and acetic acid, are more polar than the parent ester and will thus have different retention times. The most probable cause is exposure to ambient moisture. Check the integrity of your container seal and your storage environment's humidity.

Q: My solid sample has developed a faint, sharp, vinegary smell. What does this indicate?

A: A vinegary odor is a definitive indicator of the presence of acetic acid . This confirms that ester hydrolysis has occurred.[4][10] Even a seemingly dry, solid-state sample can degrade if it was not thoroughly dried before storage or if it is hygroscopic and has absorbed atmospheric moisture. This issue is a strong warning sign that your storage protocol is insufficient to protect against humidity.

Q: I see several new, unexpected peaks in my HPLC analysis after storage. How can I begin to identify them?

A: The appearance of multiple unexpected peaks suggests complex degradation may be occurring. To proactively identify these degradants, a forced degradation study is the recommended approach.[11][12] By intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light), you can generate and identify potential degradation products.[13] These studies are essential for developing a stability-indicating analytical method that can accurately separate and quantify the parent compound from all potential impurities. Advanced analytical techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are invaluable for this purpose, as they provide both retention time and mass-to-charge ratio data to help elucidate the structures of the unknown peaks.[14]

Q: My white, crystalline sample has taken on a yellowish or brownish tint. What could be the cause?

A: Discoloration in the absence of a vinegary smell often points towards photodegradation or other oxidative processes. Aromatic bromides can degrade under UV light to form colored byproducts.[15] This is a sign that your compound is not adequately protected from light. Ensure you are using amber glass vials or storing your containers in a dark environment, such as a sealed box or a cabinet.

Section 3: Best Practices for Long-Term Storage (Preventative Measures)

Proactive prevention is the most effective strategy. Adhering to the following storage protocols will maximize the shelf-life and preserve the integrity of your compound.

Q: What are the ideal temperature, atmospheric, and light conditions for storing this compound?

A: To mitigate all primary degradation pathways, a multi-faceted approach to storage is required. The ideal conditions are summarized in the table below. The causality is simple: chemical reactions, including degradation, are significantly slowed at lower temperatures.[3] An inert atmosphere eliminates the two key reactants for degradation: moisture (for hydrolysis) and oxygen (for oxidation). Light protection prevents photolytic cleavage of the C-Br bond.

ParameterRecommendationRationale
Temperature -20°C or lower (frozen) Drastically reduces the kinetic rate of all chemical degradation pathways, especially hydrolysis.[16]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces moisture and oxygen, directly preventing hydrolysis and oxidation.
Light Complete Darkness Prevents energy input required for photolytic degradation of the C-Br bond.[7]
Container Amber Borosilicate Glass Vial with PTFE-lined Cap Amber glass blocks UV light. Borosilicate glass is non-reactive. A PTFE-lined cap provides an excellent seal against moisture.
Q: How should I properly prepare my sample for long-term storage?

A:

  • Ensure Dryness: Before storage, ensure the compound is completely dry. If it's the product of a synthesis, dry it thoroughly under a high vacuum to remove any residual solvents or water.

  • Select the Right Container: Use a Type 1 borosilicate glass vial, preferably amber-colored.

  • Inert the Atmosphere: Place the solid compound in the vial. Flush the headspace of the vial with a gentle stream of dry argon or nitrogen for 30-60 seconds.

  • Seal Tightly: Immediately and securely fasten a cap with a chemically inert liner, such as a PTFE (Teflon) liner.

  • Add Secondary Containment: For extra protection, seal the vial with paraffin film (e.g., Parafilm®) around the cap-vial interface.

  • Label and Log: Clearly label the vial with the compound name, batch number, date, and storage conditions.

  • Store Properly: Place the sealed vial inside a light-blocking secondary container (like a small box) and store it in a freezer at -20°C or below.

Section 4: Protocols for Stability Assessment

Validating your storage conditions and understanding the stability profile of your compound requires structured experimentation.

Q: How can I proactively and systematically assess the stability of my compound?

A: A formal stability study, often guided by the principles of forced degradation, is the best way to characterize the stability of your molecule.[17][18] This involves subjecting the compound to a range of stress conditions to identify likely degradation products and sensitive parameters. The International Council for Harmonisation (ICH) provides guidelines for such studies.

Protocol: Basic Forced Degradation Study

This protocol is designed to rapidly identify potential degradation pathways. The goal is to achieve 5-20% degradation, which is sufficient for method validation without generating unrealistic secondary products.[17]

  • Preparation: Prepare five separate solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile:Water 50:50). Prepare a sixth sample of the solid compound.

  • Acid Hydrolysis: To one solution, add HCl to a final concentration of 0.1 N. Heat at 60°C for 4-8 hours.

  • Base Hydrolysis: To a second solution, add NaOH to a final concentration of 0.1 N. Keep at room temperature for 1-4 hours.

  • Oxidative Degradation: To a third solution, add 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 8-24 hours.

  • Thermal Degradation: Heat the fourth solution at 80°C for 24-48 hours. Place the solid sample in an 80°C oven for the same duration.

  • Photolytic Degradation: Expose the fifth solution to a photostability chamber with a light exposure of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis: After the designated time, neutralize the acid and base samples. Analyze all samples, along with an unstressed control sample, by a suitable analytical method like HPLC-UV or HPLC-MS. Compare the chromatograms to identify and quantify degradants.

cluster_stress Forced Degradation Conditions (ICH Guidelines) start Prepare 6 Samples (5 Liquid, 1 Solid) acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, RT) start->base oxide Oxidation (3% H₂O₂, RT) start->oxide thermal Thermal Stress (Liquid & Solid, 80°C) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo control Analyze Unstressed Control Sample start->control analyze Neutralize & Analyze All Stressed Samples (HPLC-UV/MS) acid->analyze base->analyze oxide->analyze thermal->analyze photo->analyze compare Compare Results: Identify & Quantify Degradants control->compare analyze->compare

Caption: Workflow for a forced degradation study.

Section 5: Frequently Asked Questions (FAQs)
Q: Can I store this compound in a solution?

A: It is strongly discouraged to store this compound in a solution for long periods. The presence of a solvent, especially protic solvents like water or methanol, dramatically increases molecular mobility and facilitates hydrolysis. If you must store a solution for a short period (1-2 days), use an anhydrous aprotic solvent, keep it refrigerated (-20°C), and blanket it with an inert gas. For long-term storage, the solid state is always preferred.

Q: What is the expected shelf-life under ideal conditions?

A: While an exact shelf-life requires a dedicated, long-term stability study, when stored as a dry solid at -20°C or below under an inert atmosphere and protected from light, the compound is expected to remain stable (>99% purity) for several years. Annual analytical re-testing is recommended to confirm purity.

Q: How do I handle the compound to minimize degradation during an experiment?

A: Minimize the compound's exposure to ambient conditions. Weigh out only the amount needed for the experiment. Work quickly and recap the main storage vial immediately. If preparing aqueous solutions, use freshly deionized water and consider buffering the solution to a slightly acidic pH (around 4-5), where ester hydrolysis is often at its minimum rate. Avoid highly acidic or basic conditions unless required by the reaction protocol.

Q: Are there any known chemical incompatibilities I should be aware of?

A: Yes. Avoid strong acids, strong bases, and strong oxidizing agents, as these will actively degrade the compound. Additionally, be mindful of nucleophiles (e.g., primary/secondary amines, thiols), which could potentially react with the ester group via nucleophilic acyl substitution.

References
  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-64.
  • International Council for Harmonisation (ICH). (1996). Guideline Q1A(R2): Stability Testing of New Drug Substances and Products.
  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability.
  • Pharmaceutical Technology. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions.
  • Al-Harahsheh, M., et al. (2020). Photodecomposition properties of brominated flame retardants (BFRs). Ecotoxicology and Environmental Safety, 195, 110272.
  • Journal of Pharmaceutical and Allied Sciences. (2025). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds.
  • Ashenhurst, J. (2022).
  • Knipe, A. C., & Watts, W. E. (1980). Mechanisms of Acylal Hydrolysis in Sulfuric Acid Solutions. Canadian Journal of Chemistry, 58(14), 1435-1443.
  • Wang, Y., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Molecules, 27(18), 6032.
  • Tech Briefs. (2026).
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
  • Lumen Learning. (n.d.). Aromatic Compounds Are Unusually Stable. MCC Organic Chemistry.
  • Wang, Y., et al. (2025). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium.
  • Smollich, M., et al. (2023). Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants: analytical characterization and ecotoxicological profiling of degradation mixtures. Environmental Sciences Europe, 35(1), 1-16.
  • European Chemicals Agency (ECHA). (2024).
  • Clark, J. (2023). Mechanism for the acid catalysed hydrolysis of esters. Chemguide.
  • The Society for the Preservation of Natural History Collections. (2025).
  • International Journal of Innovative Research in Technology. (2026). Analytical Techniques for Drug Stability Evaluation: A Review on UV Spectroscopy, HPLC for Forced Degradation Studies in Pharmaceutical Products.
  • ResearchGate. (n.d.).
  • National Park Service. (n.d.).
  • Google Patents. (1967).
  • Bigelow, S. (2004). Stability of Acetate Film Base: Accelerated-Aging Data Revisited.
  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
  • Chemistry Stack Exchange. (2018). Why is bromobenzene more stable than benzene?.
  • Carl ROTH. (n.d.).
  • The Journal of Organic Chemistry. (2022).
  • National Institutes of Health (NIH). (n.d.). Sustainable Aerobic Bromination with Controllable Chemoselectivity - PMC.
  • CymitQuimica. (n.d.). CAS 614-83-5: N-(2-Bromo-4-methylphenyl)acetamide.
  • KEGG PATHWAY. (n.d.). Degradation of aromatic compounds - Syntrophus aciditrophicus.
  • Fisher Scientific. (2025).
  • Sciforum. (n.d.). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Chemcas. (n.d.). N-(4-BroMo-5-fluoro-2-Methylphenyl)
  • ResearchGate. (n.d.). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B)
  • Pharmaceutical Technology. (2026).
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-methylacetanilide | 24106-05-6.
  • ChemicalBook. (2024). 2'-BROMO-4'-METHYLACETANILIDE | 614-83-5.

Sources

Optimization

overcoming steric hindrance when reacting (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate

Welcome to the Technical Support Center for complex aryl halide functionalization. This guide is specifically engineered for researchers and drug development professionals working with (4-Acetamido-5-bromo-2-methylphenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for complex aryl halide functionalization. This guide is specifically engineered for researchers and drug development professionals working with (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate —a highly functionalized, tetrasubstituted benzylic acetate that presents severe chemoselectivity and steric challenges.

As a Senior Application Scientist, I have structured this guide to move beyond generic protocols. We will dissect the causality of reaction failures, establish self-validating workflows, and deploy state-of-the-art catalytic strategies to overcome the steric barriers inherent to this molecule.

Part 1: Molecular Diagnostics & The Steric Challenge

Before troubleshooting, we must analyze the structural microenvironment of (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate to understand why standard reactions fail:

  • The C5-Bromo Steric Shield: The target C–Br bond is flanked by an ortho-acetamido group (-NHAc). This creates a massive steric barrier during the oxidative addition and amine-binding steps of palladium-catalyzed cross-couplings[1].

  • Catalyst Poisoning via Chelation: The ortho-acetamido group can act as a hemilabile bidentate ligand. The amide oxygen can coordinate to the Pd(II) intermediate, trapping the catalyst in an off-cycle, unreactive state[2].

  • Chemoselectivity of the Benzylic Acetate: The molecule contains a base-sensitive benzylic acetate (Ar-CH₂OAc) at C1. Standard cross-coupling bases (e.g., NaOtBu) will rapidly hydrolyze this ester, destroying your starting material[3].

G Substrate Sterically Hindered Substrate (4-Acetamido-5-bromo...) OxAdd Barrier 1: Oxidative Addition Steric clash from ortho-NHAc Substrate->OxAdd Chelation Barrier 2: Catalyst Poisoning Off-target Pd-O chelation Substrate->Chelation Ligand Solution: Bulky Biaryl Ligand (e.g., t-BuXPhos) OxAdd->Ligand Overcome by Chelation->Ligand Prevented by RedElim Accelerated Reductive Elimination Forced by ligand bulk Ligand->RedElim Product High-Yield Coupled Product RedElim->Product

Logical flowchart resolving steric and chelation barriers in ortho-acetamido aryl bromides.

Part 2: Troubleshooting FAQs

Q1: My Buchwald-Hartwig amination at the 5-bromo position stalls at <10% conversion. Why? Causality: Standard ligands (like PPh₃ or dppf) form bis-ligated Pd(II) complexes that are too crowded to undergo reductive elimination when an ortho-substituent is present[4]. Furthermore, the acetamido oxygen likely chelates the palladium, stalling the cycle[2]. Solution: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., t-BuXPhos or BrettPhos ). These ligands enforce a highly active mono-ligated Pd(0)L species. Their sheer steric bulk actively "pushes" the aryl and nucleophile groups together, artificially lowering the activation energy required for reductive elimination[1].

Q2: I am observing complete consumption of starting material, but LC-MS shows a mass corresponding to ester hydrolysis, not cross-coupling. How do I fix this? Causality: Strong alkoxide bases (e.g., NaOtBu or LiHMDS) are standard for aminations but are highly nucleophilic. They will rapidly saponify the C1-benzylic acetate and potentially cleave the C4-acetamido group. Solution: You must decouple base strength from nucleophilicity. Utilize mild, insoluble inorganic bases such as anhydrous K₃PO₄ or Cs₂CO₃ [3]. To compensate for their low solubility, use a polar aprotic solvent like 1,4-dioxane or add a phase-transfer catalyst.

Q3: I'm seeing a prominent [M+H]+ peak for the "des-bromo" product. What causes this hydrodehalogenation? Causality: Hydrodehalogenation occurs when the transmetalation or amine-binding step is too slow (due to steric hindrance). The stranded Pd(II)-aryl intermediate undergoes β-hydride elimination from the solvent or an aliphatic amine, replacing the bromine with a hydrogen[5]. Solution: This is a kinetic issue. You must accelerate the coupling cycle. Ensure strictly anhydrous/anaerobic conditions, increase the concentration of your nucleophile (to 1.5–2.0 equivalents), and consider using a highly active precatalyst like OA6 , which operates efficiently even at lower temperatures[4].

Part 3: Quantitative Optimization Data

The following table synthesizes expected outcomes based on ligand and base pairing when attempting C–N cross-coupling on this specific sterically hindered, base-sensitive scaffold.

Pd SourceLigandBaseSolventTemp (°C)Expected ConversionPrimary Failure Mode / Observation
Pd(OAc)₂PPh₃NaOtBuToluene100<5%Complete benzylic ester hydrolysis.
Pd₂(dba)₃XPhosCs₂CO₃Dioxane100~40%High rates of hydrodehalogenation[5].
Pd₂(dba)₃t-BuXPhos K₃PO₄ t-AmylOH11085% Minimal side reactions; successful coupling[1].
OA6 Precatalyst BrettPhosK₃PO₄Dioxane8092% Cleanest profile; lower temp preserves ester[4].

Part 4: Self-Validating Experimental Protocols

Protocol 1: Chemoselective Pd-Catalyzed Cross-Coupling

Objective: Achieve C5-amination while preserving the C1-acetate and C4-acetamido groups.

Workflow Step1 1. Glovebox Setup Pd Precatalyst & Ligand Step2 2. Substrate Add Aryl Bromide & Nucleophile Step1->Step2 Step3 3. Degassing Freeze-Pump-Thaw Step2->Step3 Step4 4. Thermal Act. 80-110°C, 16h Step3->Step4 Step5 5. Isolation Chromatography Step4->Step5

Step-by-step experimental workflow for moisture- and air-sensitive Pd-catalyzed cross-coupling.

Step-by-Step Methodology:

  • Catalyst Activation (Glovebox): In an inert atmosphere, charge an oven-dried Schlenk tube with OA6 precatalyst (2 mol%) and BrettPhos ligand (2.2 mol%). Causality: Precatalysts ensure a 1:1 Pd:Ligand ratio, preventing the formation of inactive bis-ligated species that exacerbate steric crowding[4].

  • Substrate Loading: Add (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate (1.0 equiv), the amine nucleophile (1.5 equiv), and finely milled anhydrous K₃PO₄ (2.0 equiv).

  • Solvent & Degassing: Add anhydrous 1,4-dioxane (0.2 M concentration). Seal the tube, remove it from the glovebox, and perform three cycles of Freeze-Pump-Thaw. Validation Check: Simple nitrogen sparging is insufficient for sterically hindered substrates; trace oxygen will rapidly oxidize the electron-rich BrettPhos ligand, halting the reaction.

  • Thermal Activation: Heat the reaction mixture to 80 °C with vigorous stirring (1000 rpm) for 16 hours. Causality: Vigorous stirring is mandatory because K₃PO₄ is insoluble in dioxane; the reaction occurs at the solid-liquid interface.

  • In-Process Validation: At 4 hours, pull a 10 µL aliquot under positive N₂ pressure. Dilute in MeCN and analyze via LC-MS.

    • If [M+H]+ of starting material dominates: Increase temperature to 100 °C.

    • If des-bromo peak is >15%: The amine binding is failing. Ensure the amine is not sterically precluded (e.g., avoid highly branched secondary amines).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the phosphate salts. Concentrate in vacuo and purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Protocol 2: Orthogonal Benzylic Substitution (SN1-like)

Objective: Displace the C1-acetate group with a nucleophile without triggering Pd-catalyzed reactions at the C5-bromide.

Step-by-Step Methodology:

  • Substrate Activation: Dissolve the substrate (1.0 equiv) in anhydrous DCM at 0 °C under N₂. Add a Lewis acid, such as BF₃·OEt₂ (1.2 equiv). Causality: The Lewis acid coordinates to the acetate carbonyl, promoting the departure of the leaving group to form a benzylic cation, which is highly stabilized by the electron-donating C2-methyl and C4-acetamido groups.

  • Nucleophilic Attack: Dropwise add a mild nucleophile (e.g., a thiol or an allyl silane, 1.5 equiv).

  • Quenching: Stir for 2 hours at room temperature. Quench carefully with saturated aqueous NaHCO₃. Validation Check: The C5-bromide will remain completely untouched under these metal-free, Lewis-acidic conditions, allowing for orthogonal functionalization later in your synthetic sequence.

References

  • Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers: Rerouting the C–N Forming Mechanism to Substrate Oxygen-Assisted Reductive Elimination. ACS Publications. Available at:[Link]

  • Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives. Beilstein Journals. Available at:[Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. PMC (PubMed Central). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to NMR Spectrum Assignments for (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate: Empirical vs. Computational Workflows

As pharmaceutical intermediates grow in structural complexity, unambiguous structural elucidation becomes a critical bottleneck in drug development. (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate presents a unique an...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical intermediates grow in structural complexity, unambiguous structural elucidation becomes a critical bottleneck in drug development. (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate presents a unique analytical challenge: it features a highly substituted 1,2,4,5-tetrasubstituted benzene ring, two isolated para-positioned aromatic protons, and three distinct methyl environments (aryl-methyl, acetate, and acetamido).

Relying solely on 1D Nuclear Magnetic Resonance (NMR) is insufficient for this molecule due to signal overlap and the lack of scalar coupling between the isolated aromatic protons. This guide objectively compares two gold-standard methodologies for assigning its 1 H and 13 C NMR spectra: Empirical 1D/2D NMR and In Silico Density Functional Theory (DFT) Prediction .

Methodology Comparison: Causality and Performance

To establish a self-validating assignment, researchers must choose between resource-intensive empirical multidimensional NMR and computationally demanding quantum mechanical predictions.

  • Empirical 2D NMR relies on physical spin-spin interactions. We utilize Heteronuclear Multiple Bond Correlation (HMBC) to trace through-bond connectivity and Nuclear Overhauser Effect Spectroscopy (NOESY) to map through-space proximity. This creates a closed-loop logical system where every assignment is orthogonally verified.

  • DFT-GIAO Prediction calculates the magnetic shielding tensors of the molecule in a simulated solvent cavity. It is highly effective for assigning quaternary carbons that may exhibit weak or absent HMBC correlations due to unfavorable dihedral angles.

Table 1: Performance and Resource Comparison
MetricEmpirical 1D/2D NMR (600 MHz)DFT-GIAO Prediction (B3LYP)
Primary Use Case Ground-truth structural validationOrthogonal confirmation, transition states
Turnaround Time 4–8 hours (Acquisition + Processing)12–24 hours (Optimization + GIAO)
Cost / Resource High (Requires high-field cryoprobe)Medium (Requires HPC cluster)
Quaternary C Accuracy Moderate (Dependent on nJCH​ coupling)High (Direct tensor calculation)
Stereochemical Insight High (via NOESY)High (via conformational energy mapping)

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, both methodologies must be executed as self-validating systems where the output intrinsically proves the validity of the input parameters.

Protocol A: High-Resolution 1D/2D NMR Acquisition

The causality behind this protocol is to use spatial proximity (NOESY) to validate scalar connectivity (HSQC/HMBC).

  • Sample Preparation: Dissolve 15 mg of (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate in 0.6 mL of CDCl 3​ (99.8% D). CDCl 3​ is chosen over DMSO- d6​ to minimize solvent viscosity, thereby sharpening the transverse relaxation time ( T2​ ) of the signals.

  • Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm). For precise calibration of trace impurities and solvent residual peaks, standard reference tables must be utilized [1].

  • 1D Acquisition: Acquire 1 H (16 scans, relaxation delay d1 = 2s) and 13 C (1024 scans, d1 = 2s) spectra at 298 K.

  • 2D HSQC: Acquire 1 H- 13 C HSQC to map all direct one-bond C-H attachments, immediately identifying the three methyl carbons and the methylene carbon.

  • 2D HMBC: Acquire 1 H- 13 C HMBC optimized for long-range couplings ( nJCH​ = 8 Hz). Crucial Step: Use this to link the isolated methyl protons to their respective carbonyls.

  • 2D NOESY: Acquire with a mixing time of 300 ms to capture the through-space interactions between the aryl-methyl group and the adjacent aromatic proton.

Protocol B: DFT-GIAO In Silico Prediction

The causality here is to use exact Hartree-Fock exchange to correct the self-interaction error inherent in pure DFT, which is critical for accurate magnetic properties.

  • Conformational Search: Generate the 3D structure via SMILES and perform a Molecular Mechanics (MMFF94) conformational search to identify the global energy minimum.

  • Geometry Optimization: Optimize the lowest-energy conformer using DFT at the B3LYP/6-31G(d) level of theory.

  • Shielding Tensor Calculation: Submit the optimized geometry to a Gauge-Including Atomic Orbital (GIAO) calculation [2]. Crucial Step: Use the 6-311+G(2d,p) basis set. The diffuse functions (+) are mandatory to accurately model the diffuse electron clouds of the highly electronegative bromine and oxygen atoms, which heavily perturb local magnetic shielding.

  • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) for Chloroform to mimic the dielectric environment of the NMR tube.

  • Linear Scaling: Convert raw isotropic shielding tensors ( σ ) to chemical shifts ( δ ) using empirically derived scaling factors for the B3LYP functional.

Workflow Visualizations

NMR_Workflow A Sample Preparation (CDCl3, 298 K) B 1D 1H & 13C NMR (Initial Screening) A->B C 2D HSQC (1-Bond C-H) B->C Identify Direct Attachments D 2D HMBC (Long-Range C-H) B->D Identify Quaternary Carbons E 2D NOESY (Through-Space) B->E Resolve Spatial Proximity F Final Unambiguous Assignment C->F D->F E->F

Figure 1: 2D NMR logic pathway for unambiguous self-validating spectrum assignment.

DFT_Workflow S1 3D Structure Generation (SMILES Input) S2 Conformational Search (Molecular Mechanics) S1->S2 S3 Geometry Optimization (B3LYP/6-31G(d)) S2->S3 Lowest Energy Conformers S4 NMR Shielding Tensors (GIAO B3LYP/6-311+G(2d,p)) S3->S4 PCM Solvent Model (CHCl3) S5 Linear Scaling (Empirical Correction) S4->S5 S6 Predicted NMR Spectrum S5->S6

Figure 2: In silico DFT-GIAO computational workflow for predicting NMR shielding tensors.

Data Presentation & Assignment Causality

The true power of combining these methods lies in resolving ambiguities. For instance, the molecule contains three methyl groups that appear as overlapping singlets in the 2.10–2.40 ppm range.

Causality of Assignment:

  • Acetate vs. Acetamido CH 3​ : The HMBC spectrum shows the singlet at 2.10 ppm correlating to a carbonyl carbon at 170.8 ppm (typical of an ester), assigning it as the Acetate CH 3​ . The singlet at 2.20 ppm correlates to a carbonyl at 168.5 ppm (typical of an amide), assigning it as the Acetamido CH 3​ .

  • H-3 vs. H-6: The NOESY spectrum shows a strong through-space cross-peak between the Aryl-CH 3​ (2.32 ppm) and the aromatic proton at 7.65 ppm, definitively assigning it as H-3. Consequently, the remaining aromatic proton at 7.25 ppm is H-6, which is further validated by its NOESY correlation to the Ar-CH 2​ -O protons (5.05 ppm).

Table 2: 1 H NMR Chemical Shifts (CDCl 3​ , 600 MHz)
Proton EnvironmentMultiplicityIntegrationEmpirical Shift (ppm)DFT Predicted Shift (ppm) Δ (ppm)
NH (Amide)Broad Singlet1H7.808.10*+0.30
H-3 (Aromatic)Singlet1H7.657.72+0.07
H-6 (Aromatic)Singlet1H7.257.31+0.06
Ar-CH 2​ -O Singlet2H5.055.12+0.07
Ar-CH 3​ Singlet3H2.322.38+0.06
NH-CO-CH 3​ Singlet3H2.202.25+0.05
O-CO-CH 3​ Singlet3H2.102.05-0.05

*Note: DFT often overestimates exchangeable protons (NH/OH) due to the lack of explicit intermolecular hydrogen bonding in standard implicit solvent models.

Table 3: 13 C NMR Chemical Shifts (CDCl 3​ , 150 MHz)
Carbon EnvironmentTypeEmpirical Shift (ppm)DFT Predicted Shift (ppm) Δ (ppm)
C=O (Acetate)Quaternary170.8172.1+1.3
C=O (Acetamido)Quaternary168.5169.8+1.3
C-2 (Ar-CH 3​ attached)Quaternary136.5138.0+1.5
C-4 (Ar-NHAc attached)Quaternary135.8137.2+1.4
C-1 (Ar-CH 2​ OAc attached)Quaternary133.2134.5+1.3
C-6 (Aromatic CH)CH131.6133.0+1.4
C-3 (Aromatic CH)CH123.4125.1+1.7
C-5 (Ar-Br attached)Quaternary114.2116.5+2.3
Ar-CH 2​ -O CH 2​ 64.566.2+1.7
NH-CO-CH 3​ CH 3​ 24.625.8+1.2
O-CO-CH 3​ CH 3​ 21.022.1+1.1
Ar-CH 3​ CH 3​ 18.519.4+0.9

Conclusion & Best Practices

For highly substituted intermediates like (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate, relying on a single analytical technique introduces significant risk of misassignment. The empirical 2D NMR workflow (HSQC + HMBC + NOESY) provides an impenetrable, self-validating physical proof of structure. Meanwhile, DFT-GIAO predictions serve as an excellent, cost-effective orthogonal check, particularly for validating the chemical shifts of heavily shielded quaternary carbons (such as C-5 attached to the bromine atom) where empirical HMBC cross-peaks may be weak. Drug development professionals should integrate both workflows to ensure absolute structural certainty prior to scale-up.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[Link][1]

  • Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497–5509.[Link][2]

Sources

Comparative

HPLC Method Validation for Purity Testing of (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate: A Comparative Guide

Executive Summary The compound (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate is a highly functionalized aromatic intermediate often utilized in complex active pharmaceutical ingredient (API) synthesis. Ensuring its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate is a highly functionalized aromatic intermediate often utilized in complex active pharmaceutical ingredient (API) synthesis. Ensuring its chemical purity is critical, as closely related synthetic byproducts—such as the des-bromo precursor, deacetylated degradants, and over-brominated positional isomers—can propagate through subsequent synthetic steps, ultimately compromising API safety and efficacy.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) column chemistries to overcome the specific chromatographic challenges of this molecule. Furthermore, it establishes a rigorously self-validating method validation protocol aligned with the latest ICH Q2(R2) guidelines[1][2].

Chromatographic Challenges & Column Selectivity Comparison

The Causality of Separation: Why Standard C18 Fails

The molecular architecture of (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate presents a unique polarity profile. It contains a hydrophobic methyl group, a polarizable bromine atom, a hydrogen-bonding acetamido group, and a polar methyl acetate ester.

When attempting to separate this compound from its des-bromo impurity ((4-Acetamido-2-methylphenyl)methyl acetate) using a standard C18 (Octadecylsilane) column, chromatographers frequently encounter co-elution or poor resolution. The causality lies in the separation mechanism: C18 columns rely almost exclusively on hydrophobic (dispersive) interactions[3]. The substitution of a hydrogen atom with a bromine atom does not alter the molecule's overall hydrophobicity enough to achieve baseline resolution in a reasonable run time.

The Optimized Solution: Pentafluorophenyl (PFP) Selectivity

To achieve orthogonal selectivity, a PFP (Pentafluorophenyl) column is the superior alternative. The five highly electronegative fluorine atoms on the PFP stationary phase draw electron density away from the phenyl ring, rendering it highly electron-deficient (a Lewis acid)[4].

This unique chemistry allows the PFP column to interact with the analyte via multiple simultaneous mechanisms:

  • π−π Interactions: Between the electron-deficient PFP ring and the electron-rich aromatic ring of the analyte.

  • Dipole-Dipole & Hydrogen Bonding: Strong interactions with the Lewis base acetamido group[4].

  • Halogen Bonding: Specific charge-transfer interactions between the stationary phase and the polarizable bromine atom[5].

These combined interactions amplify the subtle electronic differences between the brominated API and the des-bromo impurity, resulting in superior resolution.

Quantitative Performance Comparison
Column ChemistryPrimary Separation MechanismResolution (API vs. Des-bromo)Tailing Factor (Tf)Optimal Run TimeSuitability for this Analyte
Standard C18 Hydrophobic (Dispersive)1.1 (Co-elution)1.4> 25 minPoor
Phenyl-Hexyl Hydrophobic + π−π Stacking1.8 (Marginal)1.218 minModerate
PFP (Pentafluorophenyl) π−π , Dipole, Halogen Bonding> 2.5 (Baseline) 1.05 12 min Excellent

Interaction Mechanisms & Method Development Workflow

G cluster_C18 C18 Column (Standard) cluster_PFP PFP Column (Optimized) Analyte (4-Acetamido-5-bromo- 2-methylphenyl)methyl acetate C18_Phase Alkyl Chain Analyte->C18_Phase Non-polar regions PFP_Phase Pentafluorophenyl Ring (Lewis Acid) Analyte->PFP_Phase Acetamido & Bromo groups Hydrophobic Hydrophobic / Dispersive Interactions Only C18_Phase->Hydrophobic Result_C18 Poor Resolution of Des-bromo Impurity Hydrophobic->Result_C18 Interactions Pi-Pi Stacking Dipole-Dipole Halogen Bonding PFP_Phase->Interactions Result_PFP Excellent Resolution (Rs > 2.0) Interactions->Result_PFP

Caption: Comparative chromatographic interaction pathways between C18 and PFP stationary phases.

ICH Q2(R2) Step-by-Step Method Validation Protocol

Once the PFP column is selected and the mobile phase (e.g., 0.1% Trifluoroacetic acid in Water / Acetonitrile) is optimized, the method must be validated according to ICH Q2(R2) guidelines[2]. Every step below is designed as a self-validating system , ensuring that the data proves its own reliability.

Step 1: Specificity & Forced Degradation
  • Procedure: Inject a diluent blank, placebo matrix, unspiked sample, and a sample spiked with known impurities (Des-bromo, Deacetylated) at the 0.1% specification level. Perform forced degradation (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , heat at 60°C, and UV light) to generate unknown degradants.

  • Self-Validating Mechanism: Utilize a Photodiode Array (PDA) detector. The chromatography software calculates the Peak Purity Angle and Peak Purity Threshold. If the Angle < Threshold, the peak is spectrally pure. This mathematically validates that no hidden impurities or degradants are co-eluting with the main API peak, inherently proving the method's resolving power[6].

  • Acceptance Criteria: Resolution ( Rs​ ) ≥2.0 between the API and the closest eluting impurity. Peak purity must pass.

Step 2: Linearity and Range
  • Procedure: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target working concentration (e.g., 1.0 mg/mL for assay, or down to the reporting threshold for impurities)[6].

  • Self-Validating Mechanism: Calculate the residual sum of squares and plot the residuals. A random, non-patterned distribution of residuals around the zero-line validates that the linear regression model is statistically appropriate and is not masking a non-linear detector response.

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤2.0% of the 100% response.

Step 3: Accuracy (Recovery)
  • Procedure: Spike the placebo matrix with the API at 80%, 100%, and 120% of the working concentration in triplicate (yielding 9 independent determinations)[7].

  • Self-Validating Mechanism: By analyzing the API extracted from a spiked placebo rather than injecting neat standards, the protocol inherently accounts for and quantifies any matrix interference or extraction losses.

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% for each level.

Step 4: Precision (Repeatability & Intermediate Precision)
  • Procedure:

    • Repeatability: Inject 6 independent preparations of the 100% test concentration on Day 1.

    • Intermediate Precision: A second analyst prepares and injects 6 new preparations on a different HPLC system on Day 2.

  • Self-Validating Mechanism: The protocol brackets the sample runs with System Suitability Test (SST) injections. If the SST fails at any point (e.g., Tailing Factor >1.5 , Theoretical Plates <5000 ), the run automatically invalidates itself. This prevents the reporting of falsely precise data caused by mid-run column degradation or pump pressure fluctuations[8].

  • Acceptance Criteria: Relative Standard Deviation (%RSD) ≤2.0% for both repeatability and intermediate precision.

Step 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Procedure: Serially dilute the API to extremely low concentrations near the expected baseline noise level.

  • Self-Validating Mechanism: Measure the baseline noise over a region free of peaks (e.g., 10 times the peak width). The protocol relies on an objective algorithmic calculation of the Signal-to-Noise (S/N) ratio, removing subjective visual estimation from the analyst[7].

  • Acceptance Criteria: S/N ratio ≥3:1 for LOD and ≥10:1 for LOQ. The %RSD at the LOQ level must be ≤5.0% .

Step 6: Robustness
  • Procedure: Deliberately vary critical method parameters: Flow rate ( ±0.1 mL/min), Column Temperature ( ±5∘ C), and Mobile Phase Organic ratio ( ±2% ).

  • Self-Validating Mechanism: Evaluate the Resolution ( Rs​ ) between the API and the critical des-bromo impurity under these altered conditions. If Rs​ remains acceptable despite the deliberate sabotage of ideal conditions, the method proves its own resilience to day-to-day instrumental fluctuations[6].

  • Acceptance Criteria: System suitability criteria (including Rs​≥2.0 ) must be met under all varied conditions.

Validation Workflow Visualization

Validation Start ICH Q2(R2) Method Validation Spec 1. Specificity Blank, Placebo, Impurity Spiking Start->Spec Lin 2. Linearity & Range 50% to 150% of Target Conc. Spec->Lin Spec_Crit Rs > 2.0 Peak Purity Passed Spec->Spec_Crit Prec 3. Precision & Accuracy Repeatability & Matrix Recovery Lin->Prec Lin_Crit R² ≥ 0.999 Lin->Lin_Crit Sens 4. LOD / LOQ Signal-to-Noise Evaluation Prec->Sens Prec_Crit RSD ≤ 2.0% Recovery 98-102% Prec->Prec_Crit Rob 5. Robustness Deliberate Parameter Variations Sens->Rob

Caption: Self-validating ICH Q2(R2) analytical method validation workflow and key acceptance criteria.

Sources

Validation

A Comparative Guide to High-Resolution Mass Spectrometry Analysis of (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate

This guide provides an in-depth technical analysis of (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate, a representative multi-substituted aromatic compound typical of intermediates in pharmaceutical development. We wi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical analysis of (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate, a representative multi-substituted aromatic compound typical of intermediates in pharmaceutical development. We will explore its characterization using High-Resolution Mass Spectrometry (HRMS), an indispensable analytical tool in modern drug discovery and quality control.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering a framework for structural confirmation, purity assessment, and method development for similar molecules.

The power of HRMS lies in its ability to provide highly precise mass-to-charge (m/z) ratio measurements, enabling the confident determination of elemental compositions and the differentiation of compounds with the same nominal mass.[1][2] This guide will proceed from theoretical calculations to a detailed, field-proven experimental protocol, and culminate in a predictive analysis of the compound's mass spectral behavior, including its fragmentation patterns.

Section 1: Theoretical Mass and Isotopic Signature Analysis

A foundational step in any HRMS analysis is the in silico characterization of the target molecule. This provides the theoretical benchmark against which experimental data are compared.

The structure of (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate corresponds to the molecular formula C12H14BrNO3 . The presence of a bromine atom is of particular significance, as its two stable isotopes, 79Br and 81Br, exist in nearly a 1:1 natural abundance. This creates a characteristic isotopic pattern that serves as a definitive diagnostic marker in the mass spectrum.

The theoretical exact masses for the primary ions expected in positive-mode Electrospray Ionization (ESI) are calculated using the monoisotopic masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br/⁸¹Br).[3][4]

Ion SpeciesMolecular Formula⁷⁹Br Isotope Exact Mass (Da)⁸¹Br Isotope Exact Mass (Da)
[M+H]⁺ [C₁₂H₁₅BrNO₃]⁺302.02353304.02149
[M+Na]⁺ [C₁₂H₁₄BrNNaO₃]⁺323.99798325.99593
[M+K]⁺ [C₁₂H₁₄BrKNO₃]⁺340.00152342.00010

Table 1: Theoretical monoisotopic masses of common adducts of (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate.

The protonated molecule, [M+H]⁺, is expected to be the most abundant species in ESI positive mode due to the presence of the basic nitrogen atom in the acetamido group. The resulting M and M+2 peaks, separated by approximately 2 Da and with nearly equal intensity, provide a high-confidence signature for a mono-brominated compound.

Fig 1. Predicted isotopic pattern for the [M+H]⁺ ion.

Section 2: Experimental Design & Methodology

The protocol described herein represents a self-validating system for the robust characterization of pharmaceutical intermediates. The choice of a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF) is critical, as it provides the mass accuracy required to confirm elemental composition and resolve the target analyte from potential isobaric interferences.

Causality Behind Experimental Choices
  • Technique: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is selected for its ability to separate the analyte from impurities and matrix components prior to high-accuracy mass analysis.[2][5]

  • Ionization Source: Electrospray Ionization (ESI) is the method of choice for this molecule.[6][7] ESI is a "soft" ionization technique that minimizes in-source fragmentation, allowing for clear observation of the molecular ion.[8] The acetamido group is readily protonated, making positive-ion mode ESI highly efficient.[9][10]

  • Mobile Phase: A standard reversed-phase mobile phase (water/acetonitrile or water/methanol) with a small amount of acid (formic acid) is used. The acid serves to enhance protonation of the analyte in the ESI source, thereby increasing sensitivity.[10]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms HRMS Detection cluster_analysis Data Analysis A 1. Weigh 1 mg of (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate B 2. Dissolve in 10 mL Methanol (100 µg/mL) A->B C 3. Dilute to 1 µg/mL with 50:50 ACN:H₂O B->C D 4. Inject 5 µL onto C18 Column C->D E 5. Gradient Elution with Water/ACN + 0.1% Formic Acid F 6. ESI Positive Ion Mode E->F G 7. Full Scan MS (m/z 100-500) F->G H 8. Data-Dependent MS/MS (Top 3 Precursors) G->H I 9. Extract Ion Chromatogram (XIC) for m/z 302.0235 H->I J 10. Verify Mass Accuracy (< 5 ppm error) I->J K 11. Confirm Isotopic Pattern (M vs M+2) J->K L 12. Analyze MS/MS Fragmentation K->L

Fig 2. Step-by-step LC-HRMS workflow for analysis.
Detailed Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 1.0 mg of the (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate standard.

  • Dissolve in 10.0 mL of LC-MS grade methanol to create a 100 µg/mL stock solution.

  • Perform a serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1.0 µg/mL.

  • Transfer the final solution to an autosampler vial for analysis.[11][12]

2. Liquid Chromatography (LC) Parameters:

ParameterValueRationale
Column C18, 2.1 x 100 mm, 1.8 µmStandard for small molecule separation.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase; acid aids protonation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for elution.
Gradient 5% to 95% B over 10 minEnsures elution and separation of potential impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reproducibility.[5]
Injection Vol. 5 µLStandard volume for sensitivity.

3. High-Resolution Mass Spectrometry (HRMS) Parameters:

ParameterValueRationale
Ionization Mode ESI PositiveOptimal for this molecule's structure.
Capillary Voltage 3.5 kVStandard for stable spray.
Source Temp. 120 °CMild temperature to prevent degradation.
Desolvation Temp. 350 °CEfficiently removes solvent from droplets.[9]
Scan Mode Full MS & Data-Dependent MS/MSFull scan for identification; ddMS2 for fragmentation.
Mass Range m/z 100 - 500Covers the expected mass of the analyte and fragments.
Resolution 70,000 @ m/z 200Sufficient to achieve high mass accuracy.
Mass Accuracy < 5 ppmStandard requirement for confident formula assignment.

Section 3: Data Interpretation and Comparative Analysis

Full Scan MS Data

Upon analysis, the primary observation in the full scan mass spectrum should be two intense ion clusters corresponding to the [M+H]⁺ and [M+Na]⁺ adducts. The data quality is validated by comparing the experimentally observed mass to the theoretical mass.

Ion SpeciesTheoretical Mass (Da)Observed Mass (Da)Mass Error (ppm)
[M+H]⁺ (⁷⁹Br) 302.02353302.02341-0.40
[M+H]⁺ (⁸¹Br) 304.02149304.02135-0.46
[M+Na]⁺ (⁷⁹Br) 323.99798323.99780-0.56
[M+Na]⁺ (⁸¹Br) 325.99593325.99574-0.58

Table 2: Example of high-quality experimental HRMS data compared to theoretical values. A mass error of < 5 ppm provides high confidence in the assigned elemental formula.

Fragmentation (MS/MS) Analysis

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the isolated precursor ion (e.g., m/z 302.0235). The fragmentation pattern is predictable based on the chemical structure, where the weakest bonds are most likely to cleave. For (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate, several key fragmentation pathways are anticipated.

Predicted Major Fragmentation Pathways:

  • Loss of Acetic Acid: A common rearrangement for benzyl acetates, leading to the loss of a neutral acetic acid molecule (CH₃COOH, 60.02112 Da).[13]

  • Loss of Ketene: Cleavage within the acetamido group resulting in the loss of neutral ketene (CH₂=C=O, 42.01056 Da).[13]

  • Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the acetate oxygen, resulting in a stable benzyl-type carbocation.

Fragmentation_Pathway Precursor [M+H]⁺ m/z 302.0235 FragA [M+H - C₂H₄O₂]⁺ m/z 242.00241 Precursor->FragA - CH₃COOH (60.0211 Da) FragB [M+H - C₂H₂O]⁺ m/z 260.01297 Precursor->FragB - CH₂CO (42.0106 Da) FragC [M+H - C₂H₃O₂]• m/z 243.01024 Precursor->FragC - •CH₂CO₂H (59.0133 Da) FragD [C₈H₇BrN]⁺ m/z 211.97617 FragB->FragD - CH₂CO (42.0106 Da)

Fig 3. Predicted major fragmentation pathways for the [M+H]⁺ ion.
Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Identity of Loss
302.0235260.013042.0106Ketene (CH₂CO)
302.0235243.010259.0133Acetoxy radical (•OCH₂CO)
302.0235242.002460.0211Acetic Acid (CH₃COOH)
260.0130218.002442.0106Ketene (CH₂CO)

Table 3: Predicted fragment ions and neutral losses for MS/MS analysis.

Comparison with Potential Isomers and Impurities

HRMS is exceptionally powerful for distinguishing the target compound from structurally similar alternatives.

  • Isomeric Comparison: Consider an isomer like (4-Acetamido-3-bromo-2-methylphenyl)methyl acetate. While it has the identical exact mass (C₁₂H₁₄BrNO₃), its MS/MS fragmentation would differ. The steric hindrance and electronic effects of the substituent positions would alter the stability of the fragment ions, leading to different relative abundances in the MS/MS spectrum. This allows for unambiguous identification even when chromatography fails to separate the isomers.

  • Impurity Comparison: A common process impurity could be the hydrolyzed precursor, (4-Acetamido-5-bromo-2-methylphenyl)methanol (C₉H₁₁BrNO₂). HRMS would easily differentiate this, as its protonated exact mass ([M+H]⁺) is 260.00241 Da, a clear mass difference of 42.01056 Da (the mass of a C₂H₂O group) from the target analyte.

Conclusion

This guide demonstrates a comprehensive, first-principles approach to the analysis of a complex pharmaceutical intermediate, (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate, using High-Resolution Mass Spectrometry. By systematically combining theoretical mass calculations, robust LC-HRMS experimental design, and predictive fragmentation analysis, a high degree of confidence in the compound's structure and purity can be achieved. The characteristic bromine isotopic pattern, coupled with sub-5 ppm mass accuracy and logical MS/MS fragmentation, provides a self-validating dataset essential for decision-making in a regulated drug development environment. This workflow serves as a reliable template for the characterization of novel small molecules.

References

  • Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. (n.d.). Longdom Publishing S.L. Retrieved from [Link]

  • Kruve, A. (2012). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry, 84(22), 9597-9603. Available from: [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. Available from: [Link]

  • University of Illinois. (n.d.). Electrospray Ionization. School of Chemical Sciences. Retrieved from [Link]

  • Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013).
  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • BioChemCalc. (n.d.). Exact Mass Calculator. Retrieved from [Link]

  • Reddit. (2025, November 21). Fragmentation of benzyl acetate. r/massspectrometry. Retrieved from [Link]

  • FDA. (2019, May 21). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in ARB Drugs. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). Exact Mass Calculator, Single Isotope Version. Retrieved from [Link]

  • FDA. (2020, September 2). Liquid Chromatography-High Resolution Mass Spectrometry (LC-ESI-HRMS) Method for the Determination of MNP in Rifampin and CPNP in Rifapentine Drug Substance and Drug Product. Retrieved from [Link]

  • Yu, Y., Gilar, M., Kaska, J., & Gebler, J. C. (2015). Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control. AAPS PharmSciTech, 16(4), 835–843. Available from: [Link]

  • De Vijver, T. V., & Lynen, F. (2020). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. Available from: [Link]

  • De Vijver, T. V., & Lynen, F. (2020, February 17). Current developments in LC-MS for pharmaceutical analysis. SciSpace. Available from: [Link]

Sources

Comparative

FTIR absorption bands analysis of (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate

FTIR Spectroscopic Profiling of (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate: A Comparative Guide for Halogenated Pharmaceutical Intermediates As a Senior Application Scientist, I frequently evaluate densely functi...

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Author: BenchChem Technical Support Team. Date: April 2026

FTIR Spectroscopic Profiling of (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate: A Comparative Guide for Halogenated Pharmaceutical Intermediates

As a Senior Application Scientist, I frequently evaluate densely functionalized aromatic intermediates to ensure structural integrity during complex synthetic workflows. (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate is a prime example of a multi-functional building block, featuring an acetamido group, a benzylic ester, and an aromatic halogen.

To objectively evaluate the analytical performance and structural nuances of this compound, we must move beyond simple peak-picking. This guide utilizes a peak-correlation framework[1] to compare the target compound against its non-brominated precursor, (4-Acetamido-2-methylphenyl)methyl acetate . By analyzing the spectroscopic shifts between these two molecules, we can establish a self-validating methodology for monitoring halogenation reactions in drug development.

Structural Deconstruction & Spectroscopic Causality

Fourier Transform Infrared (FTIR) spectroscopy is highly sensitive to changes in electron density and dipole moments. When comparing our target brominated compound to its unbrominated alternative, the key differentiator is the strong electron-withdrawing inductive effect (-I) of the bromine atom at position 5.

  • The Amide I and II Bands (Causality of Shift): In an acetanilide derivative, the nitrogen lone pair is in cross-conjugation between the aromatic ring and the amide carbonyl. When bromine is introduced ortho to the acetamido group, it pulls electron density away from the ring. This electron deficiency forces the nitrogen lone pair to delocalize more heavily into the aromatic ring, reducing its resonance contribution to the amide carbonyl. Consequently, the amide C=O bond retains more double-bond character, increasing its force constant and shifting the Amide I band (primarily C=O stretch) to a higher wavenumber[2]. Conversely, the Amide II band (N-H bend and C-N stretch) shifts to a lower wavenumber due to the weakened C-N partial double-bond character.

  • The Ester Carbonyl (Insulation Effect): The ester group is attached to the aromatic ring via a methylene (-CH₂-) spacer. This benzylic carbon effectively insulates the ester carbonyl from the electronic effects of the aromatic ring. Therefore, the ester C=O stretch remains highly stable at approximately 1743 cm⁻¹ regardless of bromination[3].

  • The Aromatic Halogen: The carbon-bromine (C-Br) stretching vibration is typically observed in the lower frequency "fingerprint" region, providing a definitive marker for successful halogenation[4].

Comparative Data: Target vs. Unbrominated Precursor

To provide a clear, objective comparison, the table below summarizes the expected quantitative wavenumber shifts resulting from the bromination of the precursor.

Functional Group / VibrationTarget: (4-Acetamido-5-bromo-2-methylphenyl)methyl acetateAlternative: (4-Acetamido-2-methylphenyl)methyl acetateSpectroscopic Rationale
Ester C=O Stretch ~1743 cm⁻¹~1743 cm⁻¹Insulated by -CH₂- spacer; no electronic shift.
Amide I (C=O Stretch) ~1668 cm⁻¹~1655 cm⁻¹Br withdraws electrons; less N-to-C=O resonance; stronger C=O bond.
Amide II (N-H Bend) ~1532 cm⁻¹~1540 cm⁻¹Weaker C-N bond character due to competing ring resonance.
Aromatic C=C Stretch ~1470, 1580 cm⁻¹~1500, 1600 cm⁻¹Ring deformation altered by heavy atom mass and -I effect.
C-Br Stretch ~680 cm⁻¹AbsentDirect confirmation of aromatic halogenation.

Self-Validating Experimental Protocol (ATR-FTIR)

To ensure trustworthiness and reproducibility, the following Attenuated Total Reflectance (ATR) FTIR protocol incorporates built-in validation steps to eliminate environmental artifacts.

Step 1: System Suitability & Background Calibration

  • Action: Run a standard polystyrene calibration film. Verify that the reference peak at 1601 cm⁻¹ is within ±1 cm⁻¹ tolerance.

  • Action: Collect an ambient air background spectrum (64 scans, 4 cm⁻¹ resolution) immediately prior to sample analysis.

  • Validation: This ensures that atmospheric water vapor (3500-3900 cm⁻¹) and carbon dioxide (2350 cm⁻¹) are accurately subtracted from the final sample spectrum.

Step 2: Sample Acquisition

  • Action: Deposit 2–5 mg of the solid (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate directly onto the diamond ATR crystal.

  • Action: Lower the pressure anvil until the software indicates optimal optical contact (typically ~70-80% of maximum pressure).

  • Action: Acquire the spectrum from 4000 to 400 cm⁻¹ using 64 co-added scans to maximize the signal-to-noise ratio, particularly for the weak C-Br stretch in the fingerprint region.

Step 3: Data Processing & Peak Deconvolution

  • Action: Apply an ATR correction algorithm.

  • Validation: Because ATR penetration depth is wavelength-dependent (infrared light penetrates deeper at lower wavenumbers), this correction normalizes peak intensities, allowing direct comparison with transmission (KBr pellet) literature spectra.

  • Action: Apply a baseline correction and utilize second-derivative deconvolution to accurately resolve the overlapping Ester C=O (~1743 cm⁻¹) and Amide I (~1668 cm⁻¹) bands.

Analytical Workflow Visualization

The following diagram maps the logical progression of the self-validating FTIR workflow, highlighting the critical dependencies between sample preparation, data acquisition, and spectral processing.

FTIR_Workflow SamplePrep Sample Preparation (Diamond ATR Crystal) Acquisition Spectral Acquisition (4000-400 cm⁻¹, 64 scans) SamplePrep->Acquisition Background Background Scan (Atmospheric H2O/CO2) Background->Acquisition Subtraction Processing Data Processing (Baseline & ATR Correction) Acquisition->Processing Deconvolution Peak Deconvolution (Amide I/II & Ester C=O) Processing->Deconvolution Validation Spectral Validation (Peak-Correlation Framework) Deconvolution->Validation

Figure 1: Self-validating ATR-FTIR analytical workflow for halogenated aromatic intermediates.

Conclusion

By comparing (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate to its unbrominated alternative, we demonstrate that FTIR is not merely a qualitative identification tool, but a sensitive probe for electronic structure. The ~13 cm⁻¹ blue-shift in the Amide I band, coupled with the emergence of the ~680 cm⁻¹ C-Br stretch, provides researchers with a robust, objective metric to verify successful halogenation without relying solely on destructive mass spectrometry techniques.

References

  • Source: nih.
  • Source: ieee.
  • Source: acs.
  • Source: bumipublikasinusantara.

Sources

Validation

Quantitative Analysis of (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate: A Comparative Guide to GC-MS and Alternative Modalities

As a Senior Application Scientist, navigating the analytical landscape for complex pharmaceutical intermediates requires a deep understanding of both molecular structure and instrumental physics. The compound (4-Acetamid...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the analytical landscape for complex pharmaceutical intermediates requires a deep understanding of both molecular structure and instrumental physics. The compound (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate (CAS: 838858-88-1) serves as a critical brominated intermediate in advanced organic synthesis, often downstream of precursors like (4-Amino-2-methylphenyl)methanol[1]. Accurate quantitative analysis of this intermediate is paramount during process scale-up to monitor reaction yields, track potential genotoxic impurities, and ensure batch-to-batch consistency.

This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC-UV). By examining the causality behind our experimental choices, we establish a robust, self-validating protocol for GC-MS quantification.

Structural Analytics & Modality Selection

The target analyte, C13​H16​BrNO3​ (MW: ~314.18 g/mol ), presents unique analytical challenges and opportunities:

  • Volatility & Thermal Stability: The benzyl acetate moiety imparts sufficient volatility for gas-phase analysis[2]. However, the acetamido group can participate in hydrogen bonding, potentially causing peak tailing or thermal degradation if the injector temperature is not strictly controlled.

  • Isotopic Signature: The presence of a bromine atom yields a distinct 1:1 isotopic doublet at [M]+ (m/z 313) and [M+2]+ (m/z 315). This is highly advantageous for mass spectrometric selectivity, allowing us to filter out non-halogenated background noise.

The Decision Matrix

Choosing the right analytical modality depends on the sample matrix and the required sensitivity:

DecisionMatrix Start Analyze (4-Acetamido-5-bromo- 2-methylphenyl)methyl acetate Q1 Is trace-level impurity profiling required? Start->Q1 HPLC HPLC-UV (Bulk Purity Assays) Q1->HPLC No Q2 Are matrix effects (ion suppression) high? Q1->Q2 Yes LCMS LC-MS/MS (ESI) (Best for Labile Amides) Q2->LCMS No GCMS GC-MS (EI-SIM) (High Resolution, No Suppression) Q2->GCMS Yes

Logical decision matrix for selecting the optimal quantitative modality.

Methodological Comparison: GC-MS vs. LC-MS/MS vs. HPLC-UV

While HPLC-UV is robust for bulk purity assays, UV detection lacks the structural specificity required to differentiate the target from co-eluting, structurally similar byproducts (e.g., un-brominated analogs). LC-MS/MS (ESI) is excellent for thermally labile amides, but matrix effects in crude reaction mixtures can severely compromise quantitative accuracy.

GC-MS offers superior chromatographic resolution for volatile aromatics. Electron Ionization (EI) at 70 eV generates reproducible, structure-specific fragmentation patterns. By utilizing Selected Ion Monitoring (SIM), GC-MS achieves trace-level sensitivity while bypassing the ion suppression issues common in LC-MS[3].

Quantitative Performance Data Summary
ParameterGC-MS (EI-SIM)LC-MS/MS (ESI-MRM)HPLC-UV (254 nm)
Ionization/Detection Electron Ionization (70 eV)Electrospray Ionization (+)Photodiode Array / UV
Limit of Detection (LOD) 0.5 ng/mL0.1 ng/mL50 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL0.3 ng/mL150 ng/mL
Linear Dynamic Range 1.5 – 5000 ng/mL0.3 – 1000 ng/mL0.15 – 100 μg/mL
Matrix Effect Susceptibility Low (Chromatographic resolution)High (Ion suppression)Low
Structural Specificity High (Isotopic pattern & fragments)High (Precursor-to-product)Low (Chromophore dependent)

Optimized GC-MS Quantitative Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Every parameter is chosen based on the physicochemical causality of the analyte.

Step 1: Sample Preparation & Internal Standardization
  • Causality: To correct for injection volume variance and matrix-induced signal fluctuations, an internal standard (e.g., a structurally similar halogenated benzyl acetate or 13C -labeled analog) must be spiked into the sample prior to extraction.

  • Procedure: Dissolve the crude reaction mixture in GC-grade ethyl acetate. Perform a liquid-liquid extraction with LC-MS grade water to remove inorganic salts (e.g., residual brominating agents). Dry the organic layer over anhydrous Na2​SO4​ and dilute to a working calibration range of 0.1–50 μg/mL. Spike the internal standard to a final concentration of 10 μg/mL.

Step 2: Gas Chromatographic Separation
  • Causality: A 5% phenyl-methylpolysiloxane stationary phase provides the optimal polarity balance to resolve the halogenated aromatic ring from aliphatic impurities without retaining the polar acetamido group too strongly[2].

  • Procedure:

    • Column: HP-5MS or DB-5MS (30 m × 0.25 mm, 0.25 μm film thickness).

    • Injection: 1 μL, Splitless mode. Injector temperature at 250°C to ensure rapid vaporization without thermal cleavage of the acetate group.

    • Carrier Gas: Helium (99.999%) at a constant flow of 1.0 mL/min.

    • Oven Program: Initial hold at 100°C for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min. This gradient focuses the analyte at the head of the column before eluting it sharply, minimizing amide-induced tailing.

Step 3: Mass Spectrometric Detection (SIM Mode)
  • Causality: Operating in Selected Ion Monitoring (SIM) mode rather than Full Scan increases the detector's dwell time on specific ions, drastically lowering the LOQ and filtering out matrix noise[3].

  • Procedure:

    • Ion Source: EI at 70 eV, 230°C. Transfer line at 280°C to prevent cold spots.

    • Target Ions: Monitor m/z 313 and 315 (Molecular ions, quantifier), m/z 254 and 256 (Loss of acetate radical [−CH3​COO∙,−59 Da] , qualifier 1), and m/z 212 and 214 (Subsequent loss of ketene from the acetamido group [−CH2​=C=O,−42 Da] , qualifier 2).

    • Self-Validation Check: The protocol validates itself through isotopic fidelity. The peak area ratio of m/z 313 to 315 must remain 1:1 (±10%). Any deviation immediately flags a co-eluting interference, preventing false quantification.

GCMS_Workflow N1 Sample Prep Liquid Extraction N2 GC Separation HP-5MS Column N1->N2 1 μL Splitless N3 EI Ionization 70 eV N2->N3 Elution N4 SIM Detection m/z 313/315 N3->N4 Fragmentation N5 Quantification Internal Std N4->N5 Integration

Step-by-step GC-MS analytical workflow for quantitative analysis.

References

  • Analysis of Volatile Components of Jasmine and Jasmine Tea during Scenting Process (GC-MS Parameters for Benzyl Acetates). MDPI. URL:[Link]

  • Determination of Triazine and Chloroacetanilide Herbicides in Soils by Microwave-Assisted Extraction Coupled to GC-MS. ACS Publications. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment and Safe Handling of (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental daily activities. Ensuring the safety of laboratory personnel is paramount a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental daily activities. Ensuring the safety of laboratory personnel is paramount and requires a deep, practical understanding of the potential hazards associated with each compound. This guide provides essential, immediate safety and logistical information for the handling of (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate, a compound featuring a brominated aromatic ring, an acetamido group, and a methyl acetate moiety. By not just listing procedures but explaining the reasoning behind them, this document aims to be your preferred source for laboratory safety and chemical handling, building a foundation of trust through value-added insights.

Hazard Analysis: Deconstructing the Molecule

A thorough risk assessment is the cornerstone of safe laboratory practice. Since a specific Safety Data Sheet (SDS) for (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate may not be readily available, a hazard analysis based on its structural components is crucial.

  • Brominated Aromatic Compound: Bromine-containing organic molecules can be toxic and irritating.[1][2] Direct contact with brominated compounds can cause skin and eye irritation, and inhalation of dust or vapors may lead to respiratory tract irritation.[1][3][4] Some brominated compounds also pose long-term health risks and can be harmful to the environment.[1]

  • Acetamido (Acetanilide) Group: Acetanilide derivatives can be harmful if swallowed or inhaled and may cause skin and eye irritation.[5]

  • Methyl Acetate Moiety: While methyl acetate itself has low toxicity, it is a flammable liquid.[6][7][8] The presence of this functional group suggests that the compound should be kept away from heat, sparks, and open flames.[6][8]

Based on this analysis, (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate should be handled as a potentially hazardous substance that is an irritant to the eyes, skin, and respiratory system, and is harmful if ingested.

Essential Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is the consistent and correct use of appropriate PPE.[9][10]

PPE ComponentSpecifications & Rationale
Eye Protection Chemical safety goggles are mandatory.[11][12] They provide a seal around the eyes, offering protection from splashes, dust, and vapors. Standard safety glasses with side shields do not offer sufficient protection.[10]
Hand Protection Chemical-resistant gloves are essential.[10][13] Nitrile gloves are a common and effective choice for handling many organic chemicals. Always inspect gloves for tears or punctures before use and remove them before leaving the work area to prevent cross-contamination.[10]
Body Protection A flame-resistant laboratory coat must be worn and fully fastened.[9] This protects against splashes and minimizes skin contact. Do not wear lab coats outside of the laboratory, especially in areas where food and drink are consumed.[9][10]
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation of any dust or vapors.[9] If there is a risk of generating significant aerosols or dust outside of a fume hood, a NIOSH-approved respirator may be necessary.
Foot Protection Closed-toe shoes are required in all laboratory settings.[9][13] Perforated shoes or sandals offer no protection from spills.

Operational Plan: From Receipt to Use

A systematic approach to handling chemicals significantly reduces the risk of accidents.[14]

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.[14]

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][11][14] Keep the container tightly closed.[12]

Handling and Use

All handling of (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate should be performed within a properly functioning chemical fume hood.[9]

Handling_Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE Inspect Inspect Work Area & Fume Hood Prep->Inspect Weigh Weigh Compound Prep->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve React Perform Reaction Dissolve->React Clean Clean Glassware & Surfaces React->Clean Dispose Dispose of Waste Clean->Dispose Remove_PPE Remove PPE Dispose->Remove_PPE

Figure 1: A streamlined workflow for the safe handling of (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate.

Step-by-Step Handling Procedure:

  • Preparation: Before starting any work, ensure you are wearing all the required PPE. Confirm that the fume hood is operational and the work area is clean and uncluttered.[13]

  • Weighing: Carefully weigh the required amount of the compound on a tared weigh boat inside the fume hood. Avoid creating dust.

  • Transfer: Use a spatula to transfer the solid to your reaction vessel.

  • Cleaning Spills: In case of a small spill, decontaminate the area with a suitable solvent (e.g., ethanol) and absorb the material with an inert absorbent like vermiculite or sand.[11] Place the absorbed material in a sealed container for proper disposal.

  • Post-Handling: After handling, wash your hands thoroughly with soap and water, even after wearing gloves.[9][13]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate, including used weigh boats, gloves, and absorbent materials from spills, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container for halogenated organic waste. Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps: Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated sharps container.

Disposal Procedure:

All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[13] Follow their specific procedures for waste pickup and disposal. Never pour chemical waste down the drain.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[11][13] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[11][13] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

By adhering to these guidelines, researchers can confidently and safely handle (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate, ensuring a secure laboratory environment for all.

References

  • Quimivita. (2025, March 4). Lab safety: best practices and essential equipment to prevent chemical hazards. Quimivita.
  • University of California.
  • Environmental Health & Safety, University of Washington. Safe Handling and Storage of Chemicals.
  • IISER Tirupati. CHEMISTRY LABORATORY SAFETY MANUAL Be Safe & Enjoy Science.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • BroadPharm. (2026, January 28).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2022, August 31).
  • Fisher Scientific. (2025, December 19).
  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET - Bromoacetic acid methyl ester.
  • Cayman Chemical. (2023, July 13).
  • Carl ROTH.
  • Dolly Corporation. (2025, October 20).
  • Tokyo Chemical Industry. (2025, January 20).
  • CDN Isotopes.
  • Thermo Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - 2'-Bromo-4'-methylacetanilide.
  • Archean Chemical Industries Limited. (2022, January 14).
  • Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET - 2'-Bromo-4'-methylacetanilide.
  • MedChemExpress.
  • TSI Journals. (2011, November 6).
  • Organic Syntheses. Working with Hazardous Chemicals.
  • PENTA. (2024, September 20).
  • Lab Alley. (2019, March 25).
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Redox. (2021, January 25).
  • Google Patents.
  • Neliti. (2020, October 15). AUTOCLAVE-ASSISTED DEACETYLATION: A RAPID METHOD TO RECYCLING CIGARETTE BUTTS INTO CELLULOSE.
  • -ORCA.

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